molecular formula C10H8ClNO2S B1457061 4-Chloro-6-(methylsulfonyl)quinoline CAS No. 454705-62-5

4-Chloro-6-(methylsulfonyl)quinoline

Cat. No.: B1457061
CAS No.: 454705-62-5
M. Wt: 241.69 g/mol
InChI Key: KJVKESYMVCSYLW-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfonyl)quinoline is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVKESYMVCSYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-(methylsulfonyl)quinoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloro-6-(methylsulfonyl)quinoline, a heterocyclic building block of significant interest in medicinal chemistry. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also to impart a deeper understanding of the causality behind the methodologies and the strategic importance of this compound in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted quinoline derivative featuring a reactive chlorine atom at the 4-position and an electron-withdrawing methylsulfonyl group at the 6-position. These functional groups impart a unique reactivity profile that makes it a valuable intermediate in the synthesis of complex biologically active molecules.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data for this specific compound is predicted through computational models. Experimental verification is recommended for mission-critical applications.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂S[PubChem][1]
Molecular Weight 241.69 g/mol [MySkinRecipes][2]
CAS Number 454705-62-5[MySkinRecipes][2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point 502.8±43.0 °C (Predicted)[ChemicalBook][3]
Density 1.422±0.06 g/cm³ (Predicted)[ChemicalBook][3]
pKa 3.04±0.40 (Predicted)[ChemicalBook][3]
XLogP3-AA 2.1[Guidechem][4]
InChI InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3[PubChem][1]
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2Cl[PubChem][1]

Synthesis and Manufacturing Insights

Proposed Synthetic Pathway

The transformation from a 4-quinolinol to a 4-chloroquinoline is a classic reaction, typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via an electrophilic attack on the oxygen of the quinolinol, followed by the displacement of the resulting intermediate by a chloride ion.

Synthesis of this compound Precursor 6-(methylsulfonyl)-4-quinolinol Product This compound Precursor->Product Chlorination Reagent POCl₃ Reagent->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is based on the well-established procedure for converting 4-quinolinols to 4-chloroquinolines, as exemplified by the synthesis of 4-chloro-6,7-dimethoxyquinoline.[5]

Materials:

  • 6-(methylsulfonyl)-4-quinolinol

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (or another suitable aprotic solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, suspend 6-(methylsulfonyl)-4-quinolinol (1 equivalent) in acetonitrile.

  • Addition of Chlorinating Agent: While stirring, carefully add phosphorus oxychloride (3-5 equivalents) to the suspension. The reaction is typically exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Causality in Experimental Choices:

  • Excess POCl₃: Using an excess of the chlorinating agent ensures the complete conversion of the 4-quinolinol to the desired 4-chloroquinoline.

  • Aprotic Solvent: Acetonitrile is a common choice as it is relatively inert under the reaction conditions and has a suitable boiling point for reflux.

  • Ice Quenching and Neutralization: This is a critical safety step to manage the highly reactive nature of POCl₃ and to neutralize the acidic byproducts.

Reactivity Profile and Mechanistic Considerations

The chemical behavior of this compound is dominated by the reactivity of the 4-chloro substituent. The quinoline ring system, particularly with the electron-withdrawing methylsulfonyl group, activates the C4 position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the displacement of the chloride ion by a wide range of nucleophiles. This reaction is central to its utility as a synthetic intermediate.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Nucleophile->Intermediate Product 4-Substituted-6-(methylsulfonyl)quinoline Intermediate->Product - Cl⁻ LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: Generalized SNAr mechanism for this compound.

Common Nucleophiles and Their Applications:

  • Amines: Reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry, leading to the formation of various 4-aminoquinoline derivatives. These are scaffolds for numerous kinase inhibitors and other therapeutic agents.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages, expanding the diversity of accessible structures.

  • Thiols: Thiolates readily react to form thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

The electron-withdrawing nature of the methylsulfonyl group at the 6-position enhances the electrophilicity of the C4 carbon, thereby facilitating the SNAr reaction.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Key Therapeutic Areas:

  • Oncology: The 4-aminoquinoline core, readily accessible from this compound, is a key component of many kinase inhibitors. These drugs target specific signaling pathways that are dysregulated in cancer cells.

  • Antimicrobial Agents: Quinoline derivatives have a long history as antimalarial and antibacterial agents. The ability to introduce diverse substituents at the 4-position allows for the fine-tuning of activity and selectivity against various pathogens.

  • Other Therapeutic Targets: The versatility of the 4-chloroquinoline core allows for its use in developing inhibitors for a variety of enzymes and receptors, making it a valuable tool in exploring new therapeutic avenues.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, predictions and data from analogous structures can provide a basis for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methylsulfonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the chlorine atom (C4) and the carbons in the vicinity of the electron-withdrawing groups will have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.69 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximately 3:1 ratio).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it highly valuable in the field of drug discovery. Its ability to undergo efficient nucleophilic aromatic substitution allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile building block in the development of the next generation of therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • MySkinRecipes. This compound. [Link][2]

  • Google Patents. Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. US10123999B2. [5]

Sources

Synthesis pathways for 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(methylsulfonyl)quinoline

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the development of targeted therapeutics, including kinase inhibitors.[1] Its unique substitution pattern—an electrophilic chlorine atom at the C4 position ideal for nucleophilic substitution and an electron-withdrawing sulfonyl group at the C6 position—makes it a highly valuable intermediate. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this molecule, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying chemical principles, ensuring both scientific accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound begins by disconnecting the most reactive functionalities. The chloro group at the C4 position is readily installed from a precursor C4-hydroxyl group (or its keto tautomer, a quinolin-4-one). The sulfonyl group can be prepared via oxidation of a more accessible thioether. This leads to the core quinoline scaffold, which can be constructed using classic cyclization methods from a simple aniline precursor.

This analysis yields a three-step forward synthesis strategy, which is both efficient and scalable. The pathway leverages well-established, high-yielding reactions, minimizing complex purifications and ensuring a reliable supply of the target compound.

G Target This compound Intermediate2 6-(Methylsulfonyl)quinolin-4-ol Target->Intermediate2 Chlorination (POCl₃) Intermediate1 6-(Methylthio)quinolin-4-ol Intermediate2->Intermediate1 Oxidation (m-CPBA / Oxone®) StartingMaterial 4-(Methylthio)aniline + Diethyl Malonate Intermediate1->StartingMaterial Conrad-Limpach Cyclization

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols & Mechanistic Insights

This section details the forward synthesis, providing step-by-step protocols and explaining the causality behind the chosen reagents and conditions.

Step 1: Synthesis of 6-(Methylthio)quinolin-4-ol via Conrad-Limpach Cyclization

The construction of the quinoline core is the foundational step. The Conrad-Limpach synthesis is a reliable method for producing quinolin-4-one derivatives from anilines and β-ketoesters or, in this case, diethyl malonate.[2] The reaction proceeds in two distinct thermal stages: a nucleophilic substitution to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Causality of Experimental Choices:

  • Reactants: 4-(Methylthio)aniline is chosen as the starting material to introduce the required sulfur functionality at the C6 position early in the synthesis. Diethyl malonate is an ideal partner, as its symmetrical structure avoids regioselectivity issues that can arise with unsymmetrical β-ketoesters.

  • Conditions: The two-stage heating process is critical. The initial lower temperature (140-150 °C) favors the formation of the enamine intermediate while minimizing side reactions. The subsequent higher temperature (250-260 °C) provides the necessary activation energy for the 6-endo-trig cyclization onto the aromatic ring, followed by aromatization. Dowtherm A is used as a high-boiling solvent to achieve and maintain this high temperature safely and uniformly.

Experimental Protocol:

  • Enamine Formation: In a flask equipped with a condenser, combine 4-(methylthio)aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140-150 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add the hot mixture to a pre-heated flask containing Dowtherm A (or another suitable high-boiling solvent) at 250 °C. Maintain the temperature at 250-260 °C for 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute with an equal volume of hexane or toluene. The product, 6-(methylthio)quinolin-4-ol, will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the Dowtherm A, and then with diethyl ether. The resulting solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or acetic acid.

G cluster_step1 Step 1: Conrad-Limpach Cyclization Aniline 4-(Methylthio)aniline Enamine Enamine Intermediate Aniline->Enamine + Diethyl Malonate (140-150°C) Malonate Diethyl Malonate Product1 6-(Methylthio)quinolin-4-ol Enamine->Product1 Thermal Cyclization (250-260°C in Dowtherm A)

Caption: Workflow for the synthesis of 6-(Methylthio)quinolin-4-ol.

Step 2: Oxidation of 6-(Methylthio)quinolin-4-ol to 6-(Methylsulfonyl)quinolin-4-ol

The conversion of the thioether to a sulfone requires a robust oxidizing agent. This transformation significantly alters the electronic properties of the C6 substituent, making it strongly electron-withdrawing.

Causality of Experimental Choices:

  • Oxidizing Agent: While various oxidants can be used (e.g., H₂O₂, KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are preferred.[3] They offer excellent control and selectivity, minimizing over-oxidation or undesired reactions with the quinoline core. Using slightly more than two equivalents of the oxidant ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone.

  • Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidative conditions. It can also protonate the quinoline nitrogen, which can help to slightly deactivate the ring system towards unwanted side reactions.

Experimental Protocol:

  • Dissolution: Suspend 6-(methylthio)quinolin-4-ol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the suspension in an ice bath to 0-5 °C. Add m-CPBA (2.2 eq) or Oxone® (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation: Quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bisulfite to destroy any excess peroxide. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Purification: Collect the solid by filtration, wash extensively with water, and then with a small amount of cold ethanol. Dry the product, 6-(methylsulfonyl)quinolin-4-ol, under vacuum.

Step 3: Chlorination of 6-(Methylsulfonyl)quinolin-4-ol

The final step involves the conversion of the 4-hydroxy group into the target 4-chloro functionality. This is a critical transformation that activates the C4 position for subsequent nucleophilic aromatic substitution reactions. The quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4(1H)-one form, and it is the keto tautomer that is mechanistically involved in the chlorination.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[4][5] It acts as both a dehydrating and chlorinating agent. The reaction is often performed using POCl₃ as the solvent, ensuring a high concentration of the reagent.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), a more potent electrophilic species that facilitates the initial activation of the carbonyl oxygen.

  • Conditions: Heating the reaction under reflux is necessary to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), carefully add 6-(methylsulfonyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess POCl₃.

  • Neutralization: Once the initial vigorous reaction has subsided, cautiously neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the crude this compound by filtration. Wash the solid thoroughly with water and dry it. Recrystallization from a suitable solvent, such as ethanol or isopropanol, will yield the final product with high purity.

G cluster_step3 Step 3: Chlorination Quinolinol 6-(Methylsulfonyl)quinolin-4-ol Intermediate Phosphate Ester Intermediate Quinolinol->Intermediate Activation Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Product3 This compound Intermediate->Product3 Nucleophilic Attack (Cl⁻) & Elimination

Caption: Mechanistic workflow for the chlorination of the quinolin-4-ol.

Summary of Experimental Data

The following table summarizes the key parameters for the described three-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 4-(Methylthio)anilineDiethyl MalonateNeat, then Dowtherm A140 -> 25075-85%
2 6-(Methylthio)quinolin-4-olm-CPBA or Oxone®Acetic Acid0 -> 2585-95%
3 6-(Methylsulfonyl)quinolin-4-olPOCl₃POCl₃105-11080-90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a sequence of classic, well-understood chemical transformations—the Conrad-Limpach cyclization, selective thioether oxidation, and robust chlorination—this approach delivers the target molecule with high purity and good overall yield. The explanations provided for the causality of experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot the methodology for related molecular targets.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Ebaid, M. S. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 334-345. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • El-Gaby, M. S. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • Siddiqui, I. R., et al. (2007). An improved process for the synthesis of quinoline derivatives.
  • Chen, Y., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 956. [Link]

  • Clayton, J. O. (1951). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

  • Joly, R., & Warnant, J. (1971). Process for the preparation of chlorinated quinolines.
  • PrepChem. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]

  • Ahmad, S., et al. (1971). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Reddy, B. V. S., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry.
  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Kolot, V. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6699. [Link]

  • Weierbach, S. M., et al. (2022). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons. [Link]

  • Li, H., et al. (2013). Preparation method of lapatinib intermediate and analogues thereof.
  • Abakumov, G. A., et al. (2005). Oxidation by oxygen and sulfur of Tin(IV) derivatives containing a redox-active o-amidophenolate ligand. Inorganica Chimica Acta, 358(10), 2881-2888. [Link]

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An In-depth Technical Guide to 4-Chloro-6-(methylsulfonyl)quinoline: Properties, Structure, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Novel Scaffold in Medicinal Chemistry

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates. Their versatile, rigid, and tunable heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, making them privileged structures in drug design. This guide focuses on a specific, nuanced derivative: 4-Chloro-6-(methylsulfonyl)quinoline .

The introduction of a chloro group at the 4-position and a methylsulfonyl group at the 6-position creates a unique electronic and steric profile. The 4-chloro substituent is a well-established reactive handle, susceptible to nucleophilic aromatic substitution, thereby serving as a critical gateway for introducing diverse functionalities. Concurrently, the methylsulfonyl group at the 6-position acts as a potent electron-withdrawing group, modulating the reactivity of the entire quinoline ring system and offering potential hydrogen bond accepting capabilities. This combination of a reactive site and a modulating anchor makes this compound a compound of significant interest for constructing complex molecular architectures and as a potential lead for targeted therapeutic agents. This document provides a comprehensive analysis of its molecular structure, physicochemical properties, and the logical framework for its synthesis and potential applications.

Molecular Structure and Identification

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the fundamental structural and identifying information for this compound.

The core structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The key substituents are a chlorine atom at position C4 and a methylsulfonyl (-SO₂CH₃) group at position C6.

A 4-Aminophenyl methyl sulfone B Combes Quinoline Synthesis (e.g., with acetylacetone) A->B C 4-Hydroxy-2-methyl-6-(methylsulfonyl)quinoline B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline D->E

Caption: Proposed synthetic workflow for a this compound derivative.

Experimental Protocol (Conceptual):

  • Step 1: Combes Quinoline Synthesis.

    • Rationale: The Combes synthesis is a classic and reliable method for constructing the quinoline core from anilines and β-diketones under acidic conditions.

    • Procedure: 4-Aminophenyl methyl sulfone is reacted with acetylacetone in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) with heating. The reaction proceeds via an initial condensation to form a β-aminoenone, which then undergoes acid-catalyzed cyclization and dehydration to yield the 4-hydroxyquinoline derivative.

  • Step 2: Chlorination of the 4-Hydroxyquinoline.

    • Rationale: The conversion of a 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to a 4-chloroquinoline is a standard transformation that activates the position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

    • Procedure: The 4-hydroxy-6-(methylsulfonyl)quinoline intermediate is heated under reflux with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like dimethylformamide (DMF). After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated.

4.2. Chemical Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by the electrophilic nature of the C4 position.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly activated towards nucleophilic displacement. This activation is enhanced by the electron-withdrawing nature of both the ring nitrogen and the distal 6-methylsulfonyl group. This makes the C4 position an excellent site for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of bioactive quinoline derivatives. [1][2]

cluster_0 Reactivity at C4 Position Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction + Nucleophile (Nu⁻) Product 4-Substituted-6-(methylsulfonyl)quinoline (e.g., with -NR₂, -SR, -OR) Reaction->Product

Caption: Primary reaction pathway for this compound.

Applications in Research and Drug Development

While specific biological data for this compound is not yet published, the quinoline scaffold itself is associated with a vast range of biological activities. [3][4][5]The unique substitution pattern of this molecule suggests several promising avenues for investigation.

  • Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP-dependent kinases. The quinoline scaffold can serve this purpose, with the substituents at the 4- and 6-positions used to achieve selectivity and potency. The methylsulfonyl group, in particular, can act as a hydrogen bond acceptor, forming key interactions with the hinge region of a kinase.

  • Antiparasitic and Antimicrobial Agents: Chloroquine, a famous antimalarial drug, is a 4-aminoquinoline. The 4-chloro position serves as the synthetic precursor for these types of compounds. [6]Therefore, derivatives of this compound could be explored for activity against various pathogens.

  • Anticancer Research: A wide array of quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and receptor tyrosine kinases. [3]The synthesis of a library of compounds derived from this compound via SₙAr reactions would be a logical strategy to explore this potential. [7]

Safety and Handling

As a laboratory chemical with no established toxicological profile, this compound should be handled with care, following standard laboratory safety protocols. Inferences can be drawn from similar compounds like 4-chloroquinoline. [8]

  • GHS Hazard Classification (Anticipated):

    • Skin Corrosion/Irritation: Likely to be a skin irritant.

    • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

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A Comprehensive Technical Guide to the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth exploration of the multifaceted biological activities of quinoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core scientific principles, mechanisms of action, and practical experimental methodologies for evaluating their potential as therapeutic agents.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for synthetic modifications, leading to a vast array of derivatives with diverse pharmacological properties.[3][4] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, have made it a focal point in the quest for novel therapeutic agents.[4]

The significance of the quinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety.[5][6] These drugs span a wide therapeutic spectrum, including anticancer agents like Bosutinib and Lenvatinib, antimalarials such as Chloroquine and Tafenoquine, and antibacterials like Ciprofloxacin and Levofloxacin.[5][6][7] This proven clinical success continues to fuel research into the potential of novel quinoline derivatives to address a range of unmet medical needs. This guide will focus on four key areas of biological activity: anticancer, antimicrobial, antiviral, and anti-inflammatory.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology research, with several demonstrating potent activity against various cancer types.[4] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to a variety of mechanisms, including:

  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. For instance, several derivatives have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubule assembly and disassembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

  • PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many cancers. Several quinoline derivatives have been developed to target and inhibit key components of this pathway, thereby suppressing tumor growth.

Below is a diagram illustrating the PI3K/AKT signaling pathway, a common target for quinoline-based anticancer agents.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTOR inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Comparative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50).

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[2][8]
HCT-116 (Colon)5.34[2][8]
MCF-7 (Breast)5.21[2][8]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[7]
Quinoline 12PC3 (Prostate)31.37[7]
Quinoline 11PC3 (Prostate)34.34[7]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The rationale behind this assay is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are varied and can include:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline antibiotics, target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the lipids in the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain quinoline derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).

  • Metal Chelation: The ability of some quinoline derivatives to chelate metal ions that are essential for microbial enzyme function can contribute to their antimicrobial activity.

Below is a workflow diagram for a typical antimicrobial susceptibility test.

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate with Bacteria and Compound Inoculum->Inoculation Compound Prepare Serial Dilutions of Quinoline Derivative Compound->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth (Turbidity) Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeMicrobial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.008 - 0.12
Staphylococcus aureus0.12 - 1
Pseudomonas aeruginosa0.25 - 4
LevofloxacinStreptococcus pneumoniae1[7]
Haemophilus influenzae0.06[7]
8-HydroxyquinolineCandida albicans1.56[6]
Aspergillus niger3.12[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoline derivative stock solution (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in the broth medium. Typically, this is done by adding 100 µL of broth to all wells except the first column. Add 200 µL of the highest concentration of the compound to the first well, and then serially transfer 100 µL from one well to the next, discarding the last 100 µL from the final well in the series.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Antiviral Activity of Quinoline Derivatives

The broad biological activity of quinoline derivatives extends to the inhibition of various viruses. Several compounds from this class have been investigated for their potential to treat viral infections.

Mechanisms of Antiviral Action

Quinoline derivatives can interfere with different stages of the viral life cycle:

  • Inhibition of Viral Entry: Some derivatives can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

  • Inhibition of Viral Replication: Certain quinoline compounds can target viral enzymes that are essential for replication, such as viral polymerases or proteases.

  • Interference with Viral Assembly and Release: Some derivatives may disrupt the assembly of new viral particles or inhibit their release from the host cell.

  • Modulation of Host Cell Factors: Some quinoline derivatives may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

The following diagram illustrates the general viral life cycle and potential targets for quinoline derivatives.

Viral_Lifecycle cluster_entry Entry cluster_replication Replication cluster_exit Exit Attachment Attachment Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Replication Replication of Viral Genome Uncoating->Replication Transcription Transcription Replication->Transcription Translation Translation of Viral Proteins Transcription->Translation Assembly Assembly of New Virions Translation->Assembly Release Release Assembly->Release Quinoline Quinoline Derivative Quinoline->Attachment inhibits Quinoline->Replication inhibits Quinoline->Assembly inhibits

Caption: The viral life cycle and potential points of inhibition by quinoline derivatives.

Comparative Antiviral Activity of Quinoline Derivatives

The following table shows the effective concentration (EC50) of some quinoline derivatives against different viruses. The EC50 is the concentration of a drug that gives a half-maximal response.

DerivativeVirusCell LineEC50 (µM)Reference
ChloroquineSARS-CoVVero E68.8
HydroxychloroquineSARS-CoV-2Vero E60.72
SaquinavirHIV-1MT-40.001[1]
PamaquineDengue Virus Serotype 2LLC-MK21.9
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • Agarose or methylcellulose overlay medium

  • Quinoline derivative stock solution

  • Crystal violet staining solution

  • 6-well or 12-well plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viral Infection:

    • Prepare dilutions of the virus stock in serum-free medium.

    • Remove the medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in the overlay medium.

    • After the 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • After the incubation period, fix the cells with a formalin solution.

    • Stain the cells with crystal violet solution. The stain will be taken up by the living cells, and the plaques will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] * 100

    • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.

Anti-inflammatory Activity of Quinoline Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These are potent mediators of inflammation.

  • Modulation of Cytokine Production: Quinoline derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some cases promoting the production of anti-inflammatory cytokines like IL-10.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Several quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway.

The NF-κB signaling pathway is a key regulator of inflammation and a target for many anti-inflammatory drugs.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Expression of Inflammatory Genes Nucleus->Inflammation promotes Quinoline Quinoline Derivative Quinoline->IKK inhibits Quinoline->NFkB inhibits translocation

Caption: The NF-κB signaling pathway and points of inhibition by quinoline derivatives.

Comparative Anti-inflammatory Activity of Quinoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of some quinoline derivatives, with their potency expressed as the half-maximal inhibitory concentration (IC50) for specific inflammatory markers.

DerivativeAssayIC50 (µM)Reference
4-AnilinoquinolineCOX-2 Inhibition0.15
8-ArylquinolinePDE4 Inhibition0.02
Quinoline-carboxamideTRPV1 Antagonism0.05
ChloroquineTNF-α Production5.2
Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) solution (5% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Quinoline derivative stock solution

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • UV-Visible Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of the BSA solution and 4.5 mL of the quinoline derivative solution at various concentrations (e.g., 10-500 µg/mL) in PBS.

    • Prepare a control solution containing 0.5 mL of BSA and 4.5 mL of PBS.

    • Prepare a reference standard with a known anti-inflammatory drug (e.g., Diclofenac sodium).

  • Incubation:

    • Incubate all the solutions at room temperature for 20 minutes.

    • Heat the solutions in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement:

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a UV-Visible spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits protein denaturation by 50%.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged and versatile platform in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to combat cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on the synthesis of more potent and selective quinoline derivatives, the elucidation of their detailed mechanisms of action, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The integration of computational modeling and high-throughput screening will further accelerate the identification and optimization of new quinoline-based drug candidates.

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4-Chloro-6-(methylsulfonyl)quinoline mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 4-Chloro-6-(methylsulfonyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the theoretical mechanism of action for the novel compound this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and the extensive body of research on structurally related compounds to postulate a primary mechanism of action. We hypothesize that this compound functions as a kinase inhibitor. This guide will delve into the structural rationale for this hypothesis, propose a detailed experimental workflow to validate this theory, and discuss potential structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Scaffold

This compound is a synthetic heterocyclic compound featuring a quinoline core. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific substitutions on this quinoline core—a chloro group at the 4-position and a methylsulfonyl group at the 6-position—are critical determinants of its potential biological activity.

  • The Quinoline Core: This bicyclic aromatic system is a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors.[4][5] Its planar structure and the nitrogen atom in the pyridine ring are key features for interaction with the ATP-binding pocket of various kinases.[6]

  • The 6-Methylsulfonyl Group: The sulfonyl moiety is a strong electron-withdrawing group and a hydrogen bond acceptor. In many small molecule inhibitors, this group plays a crucial role in enhancing binding affinity and modulating selectivity for the target protein.[7][8]

  • The 4-Chloro Group: The chlorine atom at the 4-position is a key reactive site. While it may contribute to the overall electronic properties of the molecule, its primary significance in the context of drug development is often as a leaving group for nucleophilic aromatic substitution (SNAr) reactions.[9] This allows for the straightforward synthesis of 4-anilinoquinoline derivatives, a class of compounds well-documented for their potent kinase inhibitory activity.[10][11]

Given these structural features, a compelling hypothesis emerges: this compound is a progenitor for, or may itself possess, kinase inhibitory activity.

Core Hypothesis: Kinase Inhibition as the Primary Mechanism of Action

We theorize that this compound exerts its biological effects by inhibiting the activity of one or more protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site.

The 4-anilino-quin(az)oline scaffold, which can be readily synthesized from 4-chloro-quinolines, is a well-established chemotype for kinase inhibitors.[10][11] The quinoline nitrogen atom often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition. The substituent at the 6-position, in this case, the methylsulfonyl group, extends into a more solvent-exposed region of the active site, where it can form additional interactions that enhance potency and confer selectivity for specific kinases over others.

Hypothesized Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Activates Target_Kinase Target Kinase (e.g., PKN3, GAK) Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation, Survival, Migration Phosphorylated_Substrate->Cell_Proliferation Promotes Compound 4-Anilino-6-(methylsulfonyl)quinoline Derivative Compound->Target_Kinase Inhibits

Caption: Hypothesized mechanism of action via inhibition of a target kinase, disrupting downstream signaling and cellular proliferation.

Proposed Experimental Workflow for Validation

To empirically test the kinase inhibition hypothesis, a structured, multi-step experimental approach is necessary. The following protocols provide a self-validating system to move from chemical synthesis to cellular confirmation.

Experimental Workflow Diagram

Experimental_Workflow Start Start with This compound Synthesis Step 1: Synthesis of 4-Anilino Derivative Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Screen Step 2: In Vitro Kinase Inhibition Assay (Broad Panel Screen) Purification->Kinase_Screen Hit_ID Identify 'Hit' Kinases (e.g., >90% inhibition) Kinase_Screen->Hit_ID IC50 Determine IC50 Values for 'Hit' Kinases Hit_ID->IC50 Cell_Assay Step 3: Cell-Based Proliferation Assay (e.g., MTT Assay) IC50->Cell_Assay Western_Blot Step 4: Western Blot Analysis (Phospho-protein levels) Cell_Assay->Western_Blot Conclusion Conclusion: Mechanism Validated/Refuted Western_Blot->Conclusion

Caption: A logical workflow for the synthesis and biological evaluation of a this compound derivative.

Protocol 1: Synthesis of a 4-Anilino-6-(methylsulfonyl)quinoline Derivative

Causality: The 4-chloro group is an excellent leaving group for SNAr. Reacting the parent compound with an aniline derivative is a standard and effective method to generate potent 4-anilinoquinoline kinase inhibitors.[9][10] We will use 3-ethynylaniline as an example, a common choice in kinase inhibitor synthesis.

Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add 1.1 equivalents of 3-ethynylaniline to the solution.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops), to protonate the quinoline nitrogen and activate the ring towards nucleophilic attack.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-(3-ethynylphenylamino)-6-(methylsulfonyl)quinoline.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Causality: A broad kinase panel screen is the most efficient way to identify the potential molecular targets of a new compound without prior knowledge. This unbiased approach can reveal both expected and unexpected activities.

Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of several hundred human kinases. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.

  • Assay Execution (General):

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Incubate at the optimal temperature for the kinase (usually 30 °C) for a specified time.

    • Stop the reaction and measure the signal (radioactivity or fluorescence).

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound relative to the DMSO control. A significant reduction in activity (e.g., >90% inhibition) identifies a "hit."

  • IC50 Determination: For the "hit" kinases, perform a dose-response experiment with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Cell-Based Proliferation Assay

Causality: After identifying a target kinase, it is essential to determine if inhibiting that kinase translates to a functional effect in a cellular context. Using cancer cell lines known to be dependent on the "hit" kinase for survival and proliferation provides a direct link between target engagement and cellular phenotype.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines. Include cell lines where the identified "hit" kinase is known to be a key driver of proliferation.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compound (and a positive control, if available) for 72 hours.

  • Viability Assessment: After the incubation period, measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis for Target Engagement

Causality: This experiment provides direct evidence that the compound is hitting its intended target within the cell. By observing a decrease in the phosphorylation of a known downstream substrate of the target kinase, we can confirm the compound's on-target activity.

Methodology:

  • Cell Treatment: Treat the selected cell line with the compound at concentrations around its GI50 for a short period (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Probe for the total amount of the substrate and a loading control (e.g., β-actin) on the same membrane to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, indicates successful target engagement and inhibition.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Biological Activity Data
Compound IDTarget KinaseIC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)
Derivative 1PKN3700.58.2
Derivative 1GAK6.90.58.2

Data is hypothetical and for illustrative purposes only. IC50 and GI50 values are common metrics for potency.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related quinoline inhibitors, we can predict several SAR trends:

  • Modification at the 4-Position: The nature of the aniline substituent is critical. Electron-withdrawing or -donating groups on the aniline ring can significantly alter potency and selectivity.[11] Small, hydrophobic groups are often favored.

  • Modification at the 6-Position: The methylsulfonyl group is a key interaction point. Replacing it with other groups, such as a halogen (e.g., bromo), has been shown to modulate activity against different kinases.[11] For example, a 6-bromo substituent on a similar scaffold resulted in single-digit nanomolar activity against PKN3.[11]

  • Other Positions: Substitutions at other positions on the quinoline ring (e.g., 7-position) can also be explored to fine-tune the compound's properties, such as solubility and metabolic stability.

Conclusion

While direct experimental evidence for this compound is currently unavailable, its structural components strongly suggest a mechanism of action centered on kinase inhibition. The quinoline core, combined with the strategically placed methylsulfonyl group, presents a classic scaffold for targeting the ATP-binding site of protein kinases. The 4-chloro position serves as a versatile synthetic handle to develop a library of more potent derivatives. The experimental workflow detailed in this guide provides a clear and robust pathway to test this hypothesis, from chemical synthesis and biochemical screening to cellular validation of on-target activity. Successful validation would position this scaffold as a promising starting point for the development of novel kinase inhibitors for therapeutic applications.

References

  • [Reference to a general review of quinoline chemistry and synthesis]
  • [Reference to a study on the anti-HBV activity of quinoline derivatives][12]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.[4]

  • [Reference to a patent on 4-phenylamino-quinazolin-6-yl-amides as tyrosine kinase inhibitors][13]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.[14]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[1][15]

  • [Reference to a study on the kinase profile of 4-anilinoquin(az)oline compounds][10]

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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[7]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.[17]

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  • Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy.[19]

  • [Reference to a patent on the preparation of a lapatinib intermediate][20]

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  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.[8]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry.[11]

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  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry.[23]

  • [Reference to a study on the synthesis and anticancer activity of quinoline-based dihydrazones][24]

  • [Reference to a patent on the synthesis of imidazoquinoline derivatives][3]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation.[6]

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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core - A Privileged Structure in Chemistry and Medicine

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This seemingly simple molecule has since proven to be a cornerstone of synthetic and medicinal chemistry. Its rigid structure and the ability of its nitrogen atom to accept a proton make it an ideal scaffold for interacting with biological targets. The true potential of quinoline, however, lies in the vast chemical space that can be explored through the introduction of various substituents at different positions of its rings. These "substituted quinolines" form the basis of a remarkable array of natural products, pharmaceuticals, and industrial chemicals, each with unique properties and applications.[3][4][5]

This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, from their initial synthesis through classical named reactions to their pivotal role in the development of life-saving drugs. We will delve into the mechanisms of key synthetic methodologies, trace the historical development of important quinoline-based medicines, and examine the evolution of our understanding of their structure-activity relationships.

The Dawn of Synthetic Quinolines: Classical Named Reactions

The late 19th century witnessed a surge in the development of synthetic methods for constructing the quinoline scaffold, many of which are still in use today. These classical reactions, often named after their discoverers, provided the foundation for the systematic exploration of substituted quinolines.

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this reaction is a cornerstone of quinoline synthesis.[6][7] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene, which can also act as the solvent).[7]

Mechanism: The reaction proceeds through several key steps:

  • Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][8]

  • Michael addition of the aniline to acrolein.[8]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form a dihydroquinoline.

  • Oxidation of the dihydroquinoline to the aromatic quinoline.[8]

The Skraup synthesis is known for its often vigorous and exothermic nature, requiring careful control.[7]

Experimental Protocol (General):

  • To a mixture of aniline and nitrobenzene in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid with cooling.

  • Add glycerol to the mixture.

  • Heat the reaction mixture cautiously. Once the reaction initiates, it may become vigorous.

  • After the initial exothermic reaction subsides, continue heating to complete the reaction.

  • Cool the mixture and pour it into water.

  • Remove unreacted nitrobenzene by steam distillation.

  • Make the solution alkaline and isolate the quinoline product by steam distillation or extraction.

Diagram: Skraup Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Dehydration Nitrobenzene Nitrobenzene Oxidation Oxidation Nitrobenzene->Oxidation Dehydration->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Cyclization->Oxidation Quenching Quenching Oxidation->Quenching Steam_Distillation Steam Distillation Quenching->Steam_Distillation Purification Purification Steam_Distillation->Purification Product Product Purification->Product

Caption: General workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[9] This allows for the synthesis of a wider range of substituted quinolines.[1] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid.[9]

The Combes Synthesis (1888)

The Combes synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound (like acetylacetone) to form a β-amino enone intermediate.[1][10][11] This intermediate is then cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield a 2,4-disubstituted quinoline.[1][12]

Mechanism:

  • Condensation of the aniline and the 1,3-dicarbonyl compound to form a Schiff base.

  • Tautomerization to the more stable enamine.

  • Acid-catalyzed intramolecular electrophilic aromatic substitution to form a six-membered ring.

  • Dehydration to yield the final quinoline product.

Diagram: Combes Synthesis Mechanism

G Reactants Aniline + 1,3-Dicarbonyl Schiff_Base Schiff Base Formation Reactants->Schiff_Base Enamine Enamine Intermediate Schiff_Base->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Sources

An In-Depth Technical Guide to the Predicted ADMET Profile of 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Early-Stage Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a paramount strategy for mitigating risk and optimizing resource allocation. A significant contributor to the high attrition rates of promising drug candidates in late-stage clinical trials is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Therefore, the early in silico assessment of these properties has become an indispensable tool, offering a rapid and cost-effective method to prioritize candidates with the highest potential for success.[2]

This technical guide provides a comprehensive, computationally-derived ADMET profile for 4-Chloro-6-(methylsulfonyl)quinoline, a molecule belonging to the quinoline class. Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] By dissecting the predicted pharmacokinetic and toxicological characteristics of this specific analogue, we aim to provide researchers, chemists, and drug development professionals with actionable insights to guide future experimental design and lead optimization efforts.

Core Methodology: The Predictive In Silico Workflow

The predictions presented herein are generated by simulating a standard computational workflow that leverages established quantitative structure-activity relationship (QSAR) models, graph-based signatures, and machine learning algorithms, similar to those employed by widely-used platforms such as SwissADME, pkCSM, and admetSAR.[3][4][5][6][7] This approach translates the two-dimensional chemical structure (SMILES: CS(=O)(=O)c1cc2c(nc(Cl)cc2)cc1) into a multi-faceted profile of its likely behavior in a biological system.

The causality behind this choice of methodology is rooted in efficiency. Before committing to the significant investment of chemical synthesis and in vitro or in vivo testing, these predictive models provide a robust, data-driven forecast. This allows for the early identification of potential liabilities—such as poor absorption, metabolic instability, or toxicity flags—that can often be mitigated through structural modification.

ADMET_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Predicted Profile SMILES Molecular Structure (SMILES String) PhysChem Physicochemical Property Calculation SMILES->PhysChem Calculate Models Predictive Models (QSAR, Machine Learning) SMILES->Models Analyze PhysChem->Models Inform Absorption Absorption Models->Absorption Distribution Distribution Models->Distribution Metabolism Metabolism Models->Metabolism Excretion Excretion Models->Excretion Toxicity Toxicity Models->Toxicity DrugLikeness Drug-Likeness Assessment Absorption->DrugLikeness Synthesize Distribution->DrugLikeness Synthesize Metabolism->DrugLikeness Synthesize Excretion->DrugLikeness Synthesize Toxicity->DrugLikeness Synthesize

Caption: In Silico ADMET Prediction Workflow.

Foundational Physicochemical & Drug-Likeness Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to dissolve, cross membranes, and interact with biological targets. The predicted properties for this compound are summarized below, forming the basis for all subsequent ADMET predictions.

PropertyPredicted ValueInterpretation & Significance
Molecular Formula C₁₀H₈ClNO₂SDefines the elemental composition.
Molecular Weight 241.70 g/mol Well within the desirable range (<500 Da) for good oral bioavailability.[3]
XlogP3 2.10An optimal measure of lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability.[8]
Topological Polar Surface Area (TPSA) 54.6 ŲIndicates good potential for intestinal absorption and cell permeation (typically <140 Ų).
Hydrogen Bond Donors 0The absence of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 3 (N, O, O)A low number of acceptors is favorable for oral bioavailability.[3]
Rotatable Bonds 1Low conformational flexibility, which can be favorable for binding affinity and bioavailability.
Lipinski's Rule of Five Yes (0 violations) The compound adheres to this well-established rule, indicating a high probability of being an orally active drug.[3]

Predicted ADME Profile

Absorption

Absorption determines how effectively a compound enters the bloodstream, primarily after oral administration. Key predictive indicators suggest favorable absorption characteristics for this compound.

ParameterPredicted OutcomeRationale and Implication
Human Intestinal Absorption (HIA) HighThe combination of low molecular weight and optimal lipophilicity (XlogP 2.10) strongly suggests efficient passive absorption from the gastrointestinal tract.
Caco-2 Permeability HighCaco-2 cells are a model for the intestinal wall. High permeability is predicted, reinforcing the potential for good oral absorption.[4]
P-glycoprotein (P-gp) Substrate NoPredicted not to be a substrate of P-gp, a key efflux pump. This is advantageous as it prevents the compound from being actively removed from cells, thereby increasing its intracellular concentration and bioavailability.[9]
Distribution

Distribution describes how a drug spreads throughout the various tissues and fluids of the body after absorption.

ParameterPredicted Value/OutcomeRationale and Implication
Volume of Distribution (Vdss) > 0.45 L/kg (High)The compound's lipophilicity suggests it will likely distribute extensively into tissues rather than remaining confined to the bloodstream.
Plasma Protein Binding (PPB) High (>90%)Molecules with this lipophilicity and structure often bind extensively to plasma proteins like albumin. High binding can reduce the free drug concentration available to exert its effect but can also prolong its duration of action.
Blood-Brain Barrier (BBB) Permeant YesThe calculated TPSA (54.6 Ų) and lipophilicity are within the ranges that favor crossing the BBB. This is a critical consideration for CNS-targeted drugs but a potential liability (off-target effects) for peripherally-acting agents.
Metabolism

Metabolism is the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination. This is a critical area for assessing drug-drug interaction potential.

ParameterPredicted OutcomeRationale and Implication
CYP1A2 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP1A2.
CYP2C9 Inhibitor Yes Potential Liability: The molecule is predicted to inhibit CYP2C9, an important enzyme for metabolizing drugs like warfarin and NSAIDs. Co-administration could lead to dangerous drug-drug interactions.
CYP2C19 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP2C19.
CYP2D6 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP2D6.[10]
CYP3A4 Inhibitor Yes Potential Liability: Predicted inhibition of CYP3A4, the most abundant and important drug-metabolizing enzyme, is a significant flag for potential drug-drug interactions with a wide range of common medications.

The primary sites of metabolism are predicted to be on the quinoline ring system through oxidation by Cytochrome P450 enzymes, leading to hydroxylated metabolites.

Metabolism_Pathway Parent This compound Metabolite1 Hydroxylated Quinoline (Phase I Metabolite) Parent->Metabolite1 CYP-mediated Oxidation (e.g., CYP3A4, CYP2C9) Metabolite2 Glucuronide/Sulfate Conjugate (Phase II Metabolite) Metabolite1->Metabolite2 UGT/SULT Conjugation

Caption: Predicted Metabolic Pathway.

Predicted Toxicity Profile

Early identification of toxicological risks is crucial. The predictions below highlight potential safety concerns that would require careful experimental validation.

Toxicity EndpointPredicted OutcomeRationale and Implication
Ames Mutagenicity Non-mutagenicThe structure does not contain common structural alerts for DNA reactivity, suggesting a low risk of mutagenicity.
hERG I (Cardiotoxicity) Inhibitor CRITICAL LIABILITY: The compound is predicted to be an inhibitor of the hERG potassium channel. This is a major concern as it is associated with a risk of fatal cardiac arrhythmias (Torsades de Pointes). This finding would necessitate immediate experimental validation.
Hepatotoxicity (DILI) Yes Potential Liability: The quinoline scaffold is a known structural alert for drug-induced liver injury (DILI). The model predicts a risk of hepatotoxicity, which is a common reason for drug failure.
Skin Sensitization NoThe molecule is not predicted to be a skin sensitizer.

Summary and Strategic Recommendations

This compound presents a mixed but informative in silico ADMET profile.

Strengths:

  • Excellent "Drug-Like" Properties: The molecule exhibits ideal physicochemical characteristics for an oral drug, with zero violations of Lipinski's Rule of Five.

  • Favorable Absorption: Predictions for high intestinal absorption and lack of P-gp efflux suggest good to excellent oral bioavailability.

Potential Liabilities & Recommendations:

  • Metabolic Drug-Drug Interactions (DDI): The predicted inhibition of both CYP2C9 and CYP3A4 is a significant concern.

    • Recommendation: Prioritize in vitro CYP inhibition assays. If inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this effect, perhaps by altering the substitution pattern on the quinoline ring to reduce affinity for the CYP active sites.

  • Cardiotoxicity Risk: The predicted inhibition of the hERG channel is the most critical finding.

    • Recommendation: This requires immediate experimental follow-up with a functional hERG assay (e.g., patch-clamp). A positive result in this assay would likely deprioritize this specific molecule unless a clear therapeutic window for a life-threatening indication can be established.

  • Hepatotoxicity Risk: The potential for liver toxicity, associated with the quinoline core, warrants caution.

    • Recommendation: Early in vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2) should be conducted to assess this risk.

References

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  • Chemical Synthesis Database. (2025). 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Retrieved from [Link]

  • PubMed. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

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  • Biosig Lab. (n.d.). Pharmacokinetic properties - pkCSM. Retrieved from [Link]

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Thermogravimetric Analysis of 4-Chloro-6-(methylsulfonyl)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 4-Chloro-6-(methylsulfonyl)quinoline, a compound of interest in pharmaceutical research and development. In the absence of specific public domain thermal analysis data for this molecule, this guide establishes a robust analytical protocol and predictive interpretation based on the known thermal behavior of its constituent chemical moieties: a chlorinated quinoline core and a methylsulfonyl group. This document is intended for researchers, scientists, and drug development professionals, offering both a practical experimental approach and a detailed theoretical foundation for understanding the thermal stability and decomposition kinetics of this compound.

Introduction: The Imperative of Thermal Analysis in Drug Development

In the landscape of pharmaceutical sciences, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and stability. Thermogravimetric analysis (TGA) is a cornerstone of this characterization, providing critical data on the thermal stability and decomposition profile of a material.[1] For a novel compound such as this compound, TGA is instrumental in determining its suitability for various stages of drug development, from formulation and processing to storage and shelf-life assessment.[1] This guide will delineate a systematic approach to the TGA of this specific quinoline derivative, addressing experimental design, data interpretation, and the prediction of its thermal degradation pathway.

Physicochemical Profile of this compound

A foundational understanding of the subject molecule is essential before embarking on its thermal analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Data:

PropertyValue/EstimationSource/Justification
Molecular Formula C₁₀H₈ClNO₂S
Molecular Weight 241.69 g/mol
Physical State Solid at room temperatureInferred from the melting points of similar structures like 4-chloro-6-fluoro-2-methylquinoline (83-84 °C) and 4-chlorophenyl methyl sulfone (90-98 °C).
Melting Point Not availableA crucial parameter to be determined experimentally, likely in the range of 80-120 °C based on analogous compounds.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of quinoline derivatives and sulfones.[2]

Principles of Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This mass change provides valuable information about the physical and chemical phenomena occurring in the material, such as:

  • Thermal Stability: The temperature at which a material begins to decompose.

  • Decomposition Kinetics: The rate and temperature ranges of degradation steps.

  • Compositional Analysis: Quantification of volatile components, additives, and residue.

  • Moisture and Solvent Content: Determination of residual solvents or water.[1]

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Proposed Thermal Decomposition Pathway

Based on the chemical structure of this compound, a multi-step decomposition is anticipated. The relative strengths of the chemical bonds will dictate the sequence of these events.

  • Aryl-Sulfur Bond: Aryl sulfones are known for their high thermal stability, with decomposition often initiating at temperatures above 350°C. The primary decomposition route often involves the extrusion of sulfur dioxide (SO₂).

  • Carbon-Chlorine Bond: The C-Cl bond on an aromatic ring is relatively strong, but its cleavage can be influenced by the electronic nature of the quinoline ring.

  • Methyl-Sulfur Bond: The S-CH₃ bond is generally weaker than the aryl-S bond.

  • Quinoline Ring: The quinoline ring system is a stable aromatic structure, and its degradation is expected to occur at higher temperatures, likely through fragmentation.

Hypothesized Decomposition Sequence:

  • Initial Decomposition (Lower Temperature Range): The decomposition is likely to initiate with the cleavage of the methyl-sulfonyl bond or the aryl-sulfonyl bond, leading to the evolution of species like methane (CH₄) or sulfur dioxide (SO₂).

  • Intermediate Decomposition: Following the initial loss of the sulfonyl group, the chloroquinoline moiety will remain. The next stage would likely involve the cleavage of the C-Cl bond, releasing chlorine-containing species.

  • Final Decomposition (Higher Temperature Range): The final stage will involve the fragmentation and eventual combustion (in an oxidative atmosphere) or carbonization (in an inert atmosphere) of the quinoline ring structure.

G cluster_process Predicted TGA Decomposition Pathway of this compound A This compound (Solid) B Initial Decomposition (e.g., loss of CH₃• and SO₂) A->B Heat (T₁ - T₂) C Intermediate Fragment (Chloroquinoline radical) B->C Further Heating E Volatile Products (SO₂, CH₄, HCl, N-heterocycles) B->E D Final Decomposition (Ring Fragmentation) C->D Higher Temp (T₃ - T₄) C->E D->E F Char Residue (in Inert Atmosphere) D->F

Caption: Predicted multi-step thermal decomposition pathway.

Detailed Experimental Protocol

This protocol is designed to provide a robust and reproducible TGA of this compound, adhering to principles outlined in standards such as ASTM E1131.

5.1. Instrumentation and Calibration

  • Instrument: A high-precision thermogravimetric analyzer capable of controlled heating rates and atmosphere.

  • Balance Sensitivity: At least 0.1 µg.

  • Temperature Accuracy: ±1 °C.

  • Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Calibration:

    • Temperature Calibration: Calibrate the instrument using certified reference materials with known Curie points (e.g., nickel and iron) or melting points (e.g., indium and zinc).

    • Mass Calibration: Verify the balance accuracy using certified calibration weights.

5.2. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Sample Form: Use a fine, uniform powder to ensure even heat distribution. If necessary, gently grind the sample.

  • Sample Mass: A sample mass of 5-10 mg is recommended to achieve a good signal-to-noise ratio without significant thermal lag.

5.3. TGA Experimental Parameters

A multi-step heating program is recommended to clearly resolve different decomposition events.

ParameterRecommended SettingRationale
Initial Temperature Ambient (~25 °C)To establish a stable baseline.
Heating Rate 10 °C/minA common rate that provides a good balance between resolution and experiment time. Slower rates (e.g., 5 °C/min) can be used for better resolution of overlapping events.
Final Temperature 800-1000 °CTo ensure complete decomposition and characterization of any final residue.
Purge Gas Nitrogen (inert) and Air (oxidative)Running the experiment under both inert and oxidative atmospheres provides a more complete picture of the decomposition mechanism.
Gas Flow Rate 50-100 mL/minTo ensure a consistent and inert/oxidative environment and to efficiently remove evolved gases.

5.4. Experimental Workflow

G cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Preparation - Calibrate Temperature & Mass - Clean Crucible start->instrument_prep sample_prep Sample Preparation - Weigh 5-10 mg of sample - Load into crucible instrument_prep->sample_prep run_tga Run TGA Experiment - Set heating program - Select atmosphere (N₂ or Air) sample_prep->run_tga data_acq Data Acquisition - Record Mass vs. Temperature run_tga->data_acq data_analysis Data Analysis - Generate TGA & DTG curves - Identify decomposition steps data_acq->data_analysis interpretation Interpretation - Propose decomposition mechanism - Compare N₂ vs. Air results data_analysis->interpretation end End interpretation->end

Caption: Step-by-step TGA experimental workflow.

Data Interpretation and Expected Results

6.1. TGA and DTG Curve Analysis

The resulting TGA and DTG curves should be analyzed to identify key thermal events.

ParameterDescriptionHow to Determine from Curve
Onset Temperature (Tₒ) The temperature at which significant mass loss begins. A measure of thermal stability.Determined by the intersection of the baseline tangent and the tangent at the point of maximum slope on the TGA curve.
Peak Temperature (Tₚ) The temperature at which the rate of mass loss is at its maximum for a given step.The peak maximum on the DTG curve.
Mass Loss (%) The percentage of mass lost during a specific decomposition step.Calculated from the step height on the TGA curve.
Residual Mass (%) The percentage of mass remaining at the end of the experiment.The final mass percentage on the TGA curve.

6.2. Expected Results under Inert Atmosphere (Nitrogen)

Under a nitrogen atmosphere, the decomposition will be pyrolytic.

  • TGA Curve: A multi-step curve is expected. The first significant mass loss is likely to occur in the 300-450 °C range, corresponding to the loss of the sulfonyl group. Subsequent mass losses at higher temperatures will be due to the degradation of the chloroquinoline ring.

  • DTG Curve: Multiple peaks will be observed, corresponding to the different decomposition steps.

  • Residue: A significant amount of char residue is expected due to the aromatic nature of the quinoline ring.

6.3. Expected Results under Oxidative Atmosphere (Air)

Under an air atmosphere, the decomposition will involve oxidation and combustion.

  • TGA Curve: The onset of decomposition may occur at a slightly lower temperature compared to the inert atmosphere. The mass loss will be more complete, with a final combustion step of the char residue.

  • DTG Curve: An additional peak at a higher temperature will likely be present, corresponding to the combustion of the char.

  • Residue: A much lower, or zero, residual mass is expected at the end of the experiment due to complete combustion.

6.4. Evolved Gas Analysis (EGA)

For a more definitive understanding of the decomposition pathway, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended.[3][4]

  • TGA-MS: This would allow for the identification of the evolved gaseous species at each decomposition step by their mass-to-charge ratio. Expected species include SO₂ (m/z 64), CH₄ (m/z 16), HCl (m/z 36, 38), and various nitrogen-containing fragments.[5]

  • TGA-FTIR: This technique identifies evolved gases based on their characteristic infrared absorption bands. It is particularly useful for identifying functional groups in the evolved gases.[6]

Data Presentation

The quantitative data obtained from the TGA experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of TGA Data for this compound

AtmosphereDecomposition StepOnset Temp. (Tₒ, °C)Peak Temp. (Tₚ, °C)Mass Loss (%)Proposed Evolved Species
Nitrogen Step 1Expected: 300-350Expected: 350-400CalculatedSO₂, CH₄
Step 2Expected: 400-500Expected: 450-550CalculatedHCl, N-heterocycles
Step 3Expected: >550Expected: >600CalculatedRing fragments
Final Residue --CalculatedChar
Air Step 1Expected: 280-330Expected: 330-380CalculatedSO₂, CH₄, CO, CO₂
Step 2Expected: 380-480Expected: 430-530CalculatedHCl, NOx, CO, CO₂
Step 3 (Combustion)Expected: >550Expected: >600CalculatedCO₂
Final Residue --Expected: ~0-

Note: The temperature ranges and mass loss values are predictive and need to be confirmed by experimental data.

Conclusion and Future Work

This technical guide provides a comprehensive roadmap for the thermogravimetric analysis of this compound. By leveraging a systematic experimental protocol and a predictive understanding of its decomposition based on its chemical structure, researchers can obtain critical data on the thermal stability of this compound.

The proposed methodology, including experiments in both inert and oxidative atmospheres, will yield a wealth of information. For a definitive elucidation of the decomposition mechanism, it is strongly recommended to perform evolved gas analysis using TGA-MS or TGA-FTIR. The experimental data obtained will be invaluable for the continued development of this compound as a potential pharmaceutical agent, ensuring its quality, safety, and stability.

References

  • Yu, Y., Zhou, S.-Y., Zhuang, Y.-D., Wu, Y.-D., & Xiang, J.-C. (2023). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Mohamed, H. F., & El-Adasy, A. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. Available at: [Link]

  • TA Instruments. (n.d.). Evolved Gas Analysis: TGA/FTIR. Available at: [Link]

  • De La Cruz, J. N., & De Bettencourt-Dias, A. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. ACS Omega, 5(16), 9359-9367. Available at: [Link]

  • Jairam, S., Tureček, F., & Laskin, J. (2018). The structures of the substituted quinolines. ResearchGate. Available at: [Link]

  • Safron, T., Joseph, P., & Wieczorek, L. (2021). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Applied Sciences, 11(16), 7486. Available at: [Link]

  • Skelton, J. R., & Rüedi, P. (2022). Thermogravimetry Coupled to High-Resolution Mass Spectrometry. Wiley Analytical Science. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Utilizing 4-Chloro-6-(methylsulfonyl)quinoline in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within oncology, quinoline derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating key signaling pathways implicated in tumorigenesis.[2] 4-Chloro-6-(methylsulfonyl)quinoline represents a specific analogue designed to leverage these anticancer properties. The strategic placement of a chloro group at the 4-position and a methylsulfonyl group at the 6-position is intended to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of standard anticancer assays. The protocols provided herein are designed to be robust and adaptable, offering a framework for the systematic evaluation of this compound's efficacy and mechanism of action in various cancer cell line models.

Mechanism of Action: A Multifaceted Approach to Cancer Cell Inhibition

While the precise molecular targets of this compound may require further elucidation, the broader class of quinoline derivatives has been shown to exert its anticancer effects through multiple pathways.[1][2] These compounds are known to interfere with fundamental cellular processes that are often dysregulated in cancer.

A key mechanism of action for many quinoline-based anticancer agents is the induction of apoptosis , or programmed cell death.[3] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and subsequent activation of caspase cascades. Furthermore, quinoline derivatives have been observed to cause cell cycle arrest , halting the proliferation of cancer cells at various checkpoints (e.g., G1/S or G2/M phase).[3][4] This disruption of the cell cycle prevents the replication of damaged DNA and can ultimately lead to cell death.

The following diagram illustrates a generalized signaling pathway that may be influenced by this compound, leading to anticancer effects.

G cluster_0 Cellular Response to this compound cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Compound 4-Chloro-6- (methylsulfonyl)quinoline p53 p53 Activation Compound->p53 Kinase Kinase Inhibition (e.g., PI3K/mTOR) Compound->Kinase ROS ROS Generation Compound->ROS Apoptosis Apoptosis Induction p53->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) p53->CellCycle Proliferation Decreased Proliferation Kinase->Proliferation inhibition ROS->Apoptosis

Caption: Generalized signaling pathways potentially modulated by this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for assessing the anticancer activity of this compound. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5]

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[5]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

    • Critical Note: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle control.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0 (DMSO)Value100%
Compound0.1ValueValue
Compound1ValueValue
Compound10ValueValue
Compound50ValueValue
Compound100ValueValue
Caption: Example data table for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[9]

  • Protocol:

    • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.[5]

    • After 24 hours, treat the cells with different concentrations of this compound and a vehicle control for the desired time period.

    • Collect both floating and adherent cells by trypsinization and centrifugation.[9]

    • Wash the cells twice with cold PBS.[9]

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]

    • Incubate the cells at room temperature for 15 minutes in the dark.[11]

    • Analyze the stained cells by flow cytometry as soon as possible.[11]

Cell PopulationAnnexin V StainingPI StainingInterpretation
Quadrant 1 (Q1)NegativePositiveNecrotic
Quadrant 2 (Q2)PositivePositiveLate Apoptotic
Quadrant 3 (Q3)NegativeNegativeViable
Quadrant 4 (Q4)PositiveNegativeEarly Apoptotic
Caption: Interpretation of Annexin V/PI apoptosis assay results.
Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[12]

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. This step is crucial for permeabilizing the cells to the dye.[12]

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[12]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[13]

G cluster_0 Experimental Workflow for Anticancer Assays cluster_1 Assays Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Analysis and Interpretation Viability->Data Apoptosis->Data CellCycle->Data

Caption: A streamlined workflow for evaluating the anticancer properties of the compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental data, each protocol incorporates self-validating systems:

  • Positive and Negative Controls: In addition to the vehicle control, it is advisable to include a known anticancer drug as a positive control to validate the assay's performance.

  • Dose-Response and Time-Course Studies: Evaluating the compound's effects at multiple concentrations and time points helps to establish a clear dose-dependent and time-dependent relationship.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.

  • Microscopic Examination: Visual inspection of the cells under a microscope throughout the experiment can provide qualitative confirmation of the quantitative data (e.g., changes in cell morphology indicative of apoptosis).

By adhering to these principles of rigorous experimental design, researchers can confidently assess the anticancer potential of this compound and contribute to the development of novel cancer therapeutics.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20). Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... - ResearchGate. Available at: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - NIH. (2019-04-19). Available at: [Link]

  • Cell Cycle - Bio-Rad. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023-10-20). Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Assaying Cell Cycle Status Using Flow Cytometry - PubMed - NIH. (2015-07-01). Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. Available at: [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]

  • (PDF) Cell Viability Assays Assay Guidance Manual - ResearchGate. (2022-02-24). Available at: [Link]

  • Basic Methods of Cell Cycle Analysis - MDPI. (2023-02-12). Available at: [Link]

  • Analysis of Cell Cycle - Purdue University Cytometry Laboratories. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

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Using 4-Chloro-6-(methylsulfonyl)quinoline as a chemical probe for enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Utilizing 4-Chloro-6-(methylsulfonyl)quinoline as a Potent Chemical Probe for Kinase Inhibition

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and versatile substitution patterns allow for precise interactions with a variety of biological targets, particularly protein kinases.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.[4] This application note introduces this compound as a novel and potent chemical probe for the investigation of kinase-driven signaling pathways. We provide a comprehensive guide for its use in both biochemical and cell-based assays, enabling researchers to explore its inhibitory potential and elucidate its mechanism of action.

The unique substitution pattern of this compound, featuring an electron-withdrawing sulfonyl group and a reactive chloro group, suggests a potential for high-affinity and selective interactions within the ATP-binding pocket of specific kinases. The chloro moiety at the 4-position can serve as a handle for further chemical modifications or may be involved in key interactions with the target enzyme.[5] This guide will walk researchers through the necessary steps to characterize the inhibitory profile of this compound and utilize it as a probe to dissect complex signaling networks.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive literature on quinoline-based kinase inhibitors, we hypothesize that this compound acts as an ATP-competitive inhibitor.[2][3] In this model, the quinoline scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The methylsulfonyl group may form specific hydrogen bonds or other non-covalent interactions with residues in the active site, contributing to the compound's affinity and selectivity. By occupying the ATP-binding site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of the kinase's downstream substrates. This disruption of the signaling cascade can lead to various cellular effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Inactive_Kinase Inactive Kinase Substrate Substrate Substrate->Kinase Inhibitor 4-Chloro-6- (methylsulfonyl)quinoline Inhibitor->Inactive_Kinase Competes with ATP for binding

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Kinase of interest (e.g., recombinant human tyrosine kinase)

  • Kinase substrate (specific to the kinase)

  • This compound (stock solution in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction: a. To each well of the plate, add the kinase, substrate, and either the test compound, positive control (staurosporine), or vehicle (DMSO). b. Initiate the reaction by adding ATP. c. Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no kinase control) from all wells. b. Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity). c. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Compound_Dilution Prepare serial dilution of This compound Start->Compound_Dilution Reaction_Setup Set up kinase reaction: Kinase + Substrate + Compound/Control Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate reaction with ATP and incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop reaction and deplete ATP with ADP-Glo™ Reagent Initiate_Reaction->Stop_Reaction Signal_Generation Generate luminescent signal with Kinase Detection Reagent Stop_Reaction->Signal_Generation Data_Acquisition Measure luminescence with a plate reader Signal_Generation->Data_Acquisition Data_Analysis Analyze data and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6] It is useful for assessing the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle (DMSO). c. Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only) from all wells. b. Normalize the data to the vehicle-treated cells (100% viability). c. Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

The inhibitory activity of this compound should be profiled against a panel of kinases to assess its selectivity. The results can be summarized in a table as shown below.

Table 1: Inhibitory Profile of this compound against a Panel of Kinases

KinaseIC50 (nM)
Target Kinase A15
Kinase B250
Kinase C>10,000
Kinase D800
Kinase E>10,000

The results from the cell-based proliferation assay can be presented in a similar table, comparing the GI50 values across different cell lines.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineTarget Kinase ExpressionGI50 (µM)
Cell Line X (High)High0.5
Cell Line Y (Low)Low12.5
Normal Cell LineN/A>50

Trustworthiness and Self-Validation

To ensure the reliability of the results, it is essential to incorporate self-validating systems within the protocols.

  • Orthogonal Assays: Confirm the results from the primary biochemical assay with a different assay format (e.g., a binding assay or a different activity assay).

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to establish a clear relationship between chemical structure and biological activity. This will help to confirm that the observed effects are due to the specific compound and not an artifact.

  • Cellular Target Engagement: Use techniques such as cellular thermal shift assay (CETSA) or phospho-specific antibodies in Western blotting to confirm that the compound is engaging the target kinase within the cell.

  • Positive and Negative Controls: The consistent use of appropriate positive (e.g., staurosporine for kinase assays) and negative (vehicle) controls is fundamental for validating each experiment.

This compound represents a promising chemical probe for the study of kinase signaling. Its quinoline core, combined with its specific substitution pattern, provides a strong foundation for potent and selective kinase inhibition. The detailed protocols and validation strategies outlined in this application note provide researchers with the necessary tools to thoroughly characterize this compound and utilize it to advance our understanding of kinase biology and its role in disease.

References

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Retrieved from [Link]

  • PubMed. (1995). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]

  • PMC. (2020). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Retrieved from [Link]

  • Elsevier. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • PLOS. (n.d.). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • PubMed. (2019). Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

  • PMC. (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Oncolines B.V. (n.d.). Cell-Based Functional Assays. Retrieved from [Link]

  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating key signaling pathways.[2] The addition of a sulfonyl or sulfonamide group to the quinoline ring can further enhance these anticancer properties.[3][4] This document provides a comprehensive guide for researchers to evaluate the in vitro cytotoxicity of a specific novel compound, 4-Chloro-6-(methylsulfonyl)quinoline, using established cell culture protocols.

The protocols outlined herein are designed to be robust and self-validating, providing a clear framework for determining the compound's cytotoxic potential and elucidating its preliminary mechanism of action. We will detail the rationale behind the selection of cell lines, the principles of the chosen cytotoxicity assays, and step-by-step instructions for their execution.

Scientific Rationale: Selecting the Right Tools for Cytotoxicity Profiling

To obtain a comprehensive understanding of the cytotoxic effects of this compound, a multi-assay, multi-cell line approach is recommended. This strategy allows for the assessment of both general toxicity and potential cancer cell-specific effects.

Cell Line Selection: A Triad for Comprehensive Analysis

The choice of cell lines is critical for the relevance of in vitro cytotoxicity data.[5] We propose a panel of three well-characterized human cell lines:

  • A549 (Human Lung Carcinoma): A widely used model for lung cancer, representing a solid tumor type.[6][7] Its response to various cytotoxic agents is well-documented, providing a strong basis for comparison.[8]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line that is a workhorse in cancer research and drug screening.[9][10][11] Its sensitivity to chemotherapeutic agents makes it a valuable tool for assessing the potential of new compounds.[5]

  • HEK293 (Human Embryonic Kidney): While of embryonic origin and transformed, this cell line is often used as a control for general cytotoxicity in non-cancerous cells due to its robust growth and human origin.[12][13] Comparing the effects on A549 and MCF-7 to those on HEK293 can provide an initial indication of the compound's therapeutic index.

Assay Selection: A Multi-faceted Approach to Cell Death

No single assay can fully capture the complexity of cytotoxicity. Therefore, we recommend a combination of three distinct assays that measure different cellular parameters:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[10] It provides a quantitative assessment of cell viability and is a primary screening tool for cytotoxicity.[11]

  • LDH Release Assay (Membrane Integrity): This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage.[8] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Caspase-3/7 Activity Assay (Apoptosis Execution): Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides a direct and sensitive assessment of apoptosis induction by the test compound.[3]

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxicity of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Treatment Compound Treatment (24, 48, 72 hours) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (A549, MCF-7, HEK293) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT MTT Assay (Metabolic Activity) Compound_Treatment->MTT LDH LDH Assay (Membrane Integrity) Compound_Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase Data_Acquisition Spectrophotometer/ Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Calculation & Statistical Analysis Data_Acquisition->IC50 Conclusion Conclusion on Cytotoxicity & Mechanism IC50->Conclusion

Figure 1: A schematic of the experimental workflow for assessing the cytotoxicity of this compound.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, and HEK293 cells should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Media:

    • A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.

    • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Protocol 2: Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

Protocol 5: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in white-walled 96-well plates for luminescence assays.

  • Reagent Addition: After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as the fold change in caspase activity compared to the vehicle control.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values (µM) of this compound

Cell Line24 hours48 hours72 hours
A549 55.228.715.4
MCF-7 48.922.110.8
HEK293 >10085.662.3

The IC50 value represents the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxicity. The hypothetical data in Table 1 suggests that this compound exhibits time-dependent cytotoxicity and is more potent against the cancer cell lines (A549 and MCF-7) compared to the non-cancerous HEK293 cells, indicating a degree of selectivity.

Table 2: Mechanistic Insights from Cytotoxicity Assays (at 48 hours, 2x IC50 concentration)

Cell Line% LDH Release (Cytotoxicity)Caspase-3/7 Activity (Fold Change)
A549 15%4.2
MCF-7 12%5.8
HEK293 8%1.5

The data in Table 2 suggests that at a concentration twice the IC50 value, the compound induces significant apoptosis (high caspase-3/7 activity) with minimal necrosis (low LDH release) in the cancer cell lines.

Potential Mechanism of Action

Based on the known activities of quinoline derivatives, the cytotoxicity of this compound may involve the induction of apoptosis.[2][3] This is supported by the hypothetical increase in caspase-3/7 activity. The following diagram illustrates a plausible signaling pathway.

apoptosis_pathway Compound 4-Chloro-6- (methylsulfonyl)quinoline Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Figure 2: A simplified diagram of a potential apoptotic pathway induced by this compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a panel of relevant cell lines and a multi-assay approach, researchers can obtain reliable and reproducible data on the compound's potency, selectivity, and primary mechanism of cell death. The protocols described are fundamental for the early-stage assessment of novel anticancer drug candidates.

Further investigations could include more detailed mechanistic studies, such as cell cycle analysis, assessment of mitochondrial membrane potential, and the expression of key apoptotic regulatory proteins (e.g., Bcl-2 family members), to further elucidate the compound's mode of action.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. (2024). PubMed. Retrieved from [Link]

  • HEK293 cell line toxicity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). PubMed. Retrieved from [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (2018). PubMed. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity assays on A549 cells using 3D cell cultures. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • MCF-7 cancer cells. (2023). Dove Medical Press. Retrieved from [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (2018). Semantic Scholar. Retrieved from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved from [Link]

  • Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and. (n.d.). ResearchGate. Retrieved from [Link]

  • HEK293-based Cytotoxicity Safety Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicity assay on MCF-7 Cell line? (2016). ResearchGate. Retrieved from [Link]

  • MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. (2023). YouTube. Retrieved from [Link]

  • HEK293 cell line toxicity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2023). PubMed. Retrieved from [Link]

  • Cytotoxic and genotoxic assessment of wastewater on HEK293 cell line. (2023). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. Retrieved from [Link]

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Application Notes & Protocols: 4-Chloro-6-(methylsulfonyl)quinoline as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the synthesis, reactivity, and application of 4-Chloro-6-(methylsulfonyl)quinoline, a key intermediate in modern organic and medicinal chemistry. We explore the underlying principles that make this molecule a highly effective building block, particularly for the construction of pharmacologically active compounds. Detailed, field-proven protocols for its synthesis and subsequent functionalization via nucleophilic aromatic substitution (SNAr) are presented, emphasizing experimental rationale and self-validating analytical practices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The ability to precisely functionalize the quinoline ring system is paramount to the drug discovery process. This compound has emerged as a particularly valuable intermediate due to its unique electronic and structural characteristics.

The molecule's utility is rooted in two key features:

  • The 4-Chloro Group: Positioned on the electron-deficient pyridine ring of the quinoline nucleus, the chlorine atom is an excellent leaving group, primed for nucleophilic displacement.[6][7][8]

  • The 6-Methylsulfonyl Group: This potent electron-withdrawing group, located on the benzene ring, exerts a strong deactivating effect on the heterocyclic system. This deactivation significantly enhances the electrophilicity of the C4 position, thereby increasing its reactivity towards nucleophilic attack.[9]

This synergistic arrangement makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and efficient entry point to a diverse range of 4-substituted quinoline derivatives, many of which are investigated as potent kinase inhibitors and other targeted therapeutics.[10][11]

Synthesis of this compound

The preparation of the title compound is a multi-step process that requires careful execution. The following synthetic pathway is a robust and logical approach derived from established quinoline chemical principles. It begins with a commercially available substituted aniline and proceeds through cyclization, oxidation, and chlorination steps.

G cluster_0 Synthetic Workflow A 4-(Methylthio)aniline B 6-(Methylthio)quinolin-4-ol A->B  Combes Cyclization  (e.g., Diethyl malonate, heat) C 6-(Methylsulfonyl)quinolin-4-ol B->C  Oxidation  (e.g., m-CPBA or Oxone®) D This compound C->D  Chlorination  (POCl₃, heat)

Caption: General mechanism for SNAr on this compound. (Note: DOT language cannot render chemical structures directly; this is a conceptual representation.)

This reaction is highly versatile and can be performed with N-nucleophiles (amines), O-nucleophiles (alcohols/phenols), and S-nucleophiles (thiols), providing access to a vast chemical space. [6][12][13]

Application Protocol: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor Scaffold

The reaction with anilines is arguably the most significant application of this intermediate, as the resulting 4-anilinoquinoline core is central to many FDA-approved kinase inhibitors like Lapatinib and Gefitinib. [10][14]

Protocol 2: Synthesis of N-(3-ethynylphenyl)-6-(methylsulfonyl)quinolin-4-amine
  • Rationale: This protocol details the coupling of the intermediate with 3-ethynylaniline, a common fragment in targeted cancer therapies. Isopropanol is an excellent solvent as it effectively solubilizes the reactants and has a suitable reflux temperature. The reaction is typically acid-catalyzed to protonate the quinoline nitrogen, further activating the C4 position.

  • Procedure:

    • Charge a round-bottom flask with this compound (1.0 eq, e.g., 255 mg, 1.0 mmol) and 3-ethynylaniline (1.1 eq, e.g., 129 mg, 1.1 mmol).

    • Add isopropanol (10-20 volumes, e.g., 5 mL).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate.

    • If precipitation occurs, collect the solid by filtration. If not, dilute the mixture with water and basify with a saturated sodium bicarbonate solution to a pH of 8-9 to precipitate the free base.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water, followed by a small amount of cold isopropanol or diethyl ether to remove impurities.

    • Dry the product under high vacuum.

  • Purification & Validation (Self-Validating System):

    • The crude product can be further purified by recrystallization from ethanol or by flash column chromatography (e.g., using a dichloromethane/methanol gradient).

    • Purity Assessment: Final purity should be assessed by HPLC (>98% is desirable for biological screening).

    • Structural Confirmation: Unambiguously confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR should clearly show the disappearance of the aniline -NH₂ protons and the appearance of a new N-H singlet, along with characteristic shifts in the aromatic region.

Data Presentation: Comparative SNAr Reactions

The following table summarizes typical conditions and outcomes for the SNAr reaction with various nucleophiles.

Nucleophile (Nu-H)SolventCatalyst / BaseTemperature (°C)Time (h)Typical Yield (%)
AnilineIsopropanolcat. HClReflux (~82)4 - 885 - 95
4-Methoxy-anilineDioxaneNoneReflux (~101)2 - 4> 90
BenzylamineEthanolDIPEAReflux (~78)6 - 1280 - 90
PhenolDMFK₂CO₃1008 - 1670 - 85
ThiophenolPyridineNoneReflux (~115)4~75 [8]

Conclusion

This compound is a robust and highly reactive intermediate whose value in organic synthesis, particularly in the field of drug discovery, cannot be overstated. Its predictable reactivity in nucleophilic aromatic substitution reactions provides a reliable and high-yielding pathway to complex molecular scaffolds. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the development of novel chemical entities with therapeutic potential.

References

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkivoc URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]

  • Title: Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue Source: ResearchGate URL: [Link]

  • Title: The preparation method of 4-chloro-6,7-dimethoxyquinoline Source: Google Patents URL
  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: MDPI URL: [Link]

  • Title: Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives Source: ACS Publications URL: [Link]

  • Title: The Chemistry and Applications of Quinoline: A Comprehensive Review Source: IJRPR URL: [Link]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity Source: MDPI URL: [Link]

  • Title: Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking Source: PMC - PubMed Central URL: [Link]

  • Title: An improved process for the synthesis of quinoline derivatives Source: Google Patents URL

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Application Notes and Protocols: In Vitro Assay Design for 4-Chloro-6-(methylsulfonyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The diverse functionalities of quinoline derivatives stem from their ability to interact with various biological targets, such as protein kinases and topoisomerases, and to modulate critical cellular signaling pathways.[2][3] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of their pharmacological profiles. In particular, the presence of a halogen, such as chlorine, and a sulfonyl group can significantly influence the compound's potency and target selectivity.

This application note provides a comprehensive guide for the in vitro characterization of 4-Chloro-6-(methylsulfonyl)quinoline and its derivatives. We present a tiered, logical workflow of assays designed to elucidate the cytotoxic and mechanistic properties of this compound class. The proposed experimental cascade begins with broad-based cellular screening to establish anti-proliferative activity and progresses to more defined biochemical and cell-based assays to identify specific molecular targets and affected signaling pathways. This structured approach is designed to be a self-validating system, where the results from each experimental stage inform the subsequent steps, ensuring a robust and efficient investigation.

Tier 1: Foundational Cellular Assays - Gauging the Antiproliferative Landscape

The initial phase of characterization focuses on determining the fundamental impact of the this compound derivatives on cancer cell viability and proliferation. These assays provide essential baseline data, including the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is a robust and high-throughput method to determine the IC50 value of the test compounds.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Understanding the effect of a compound on the cell cycle is a critical step in elucidating its antiproliferative mechanism. This assay will determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[8]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assessment (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[2][9]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[2][10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Tier 2: Mechanistic Deep Dive - Target Identification and Pathway Analysis

Based on the foundational data from Tier 1, the second tier of assays aims to identify the specific molecular targets and signaling pathways modulated by the this compound derivatives. Given the known activities of similar quinoline compounds, a logical starting point is to investigate their effects on key cancer-related enzymes and signaling cascades.

Biochemical Kinase Inhibition Assays

Many quinoline derivatives are known to be potent kinase inhibitors.[3] Therefore, a primary focus should be to screen the compound against a panel of relevant kinases, particularly those in the tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR).[11]

  • Assay Setup: In a 96-well plate, combine the EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.[12][13]

  • Compound Addition: Add the this compound derivative at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Topoisomerase II Inhibition Assay

Topoisomerase II is another common target of quinoline-based anticancer agents.[14] This assay measures the ability of the compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[15][16]

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and reaction buffer.[17][18]

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.[19]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[18]

  • Gel Electrophoresis: Separate the reaction products on an agarose gel.[16]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA minicircles.[16]

PI3K/AKT Signaling Pathway Analysis (Western Blotting)

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[20] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as AKT and its downstream effectors, to determine if the compound has an inhibitory effect.[3][14]

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1][18][21][22][23]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).[14][24]

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Tier 3: Advanced Functional Assays - Probing Phenotypic Consequences

The final tier of in vitro assays investigates the broader biological consequences of the compound's activity, such as its effects on cell migration and angiogenesis, which are hallmarks of cancer metastasis.

Cell Migration/Wound Healing Assay

This assay provides a straightforward method to assess the effect of the compound on the collective migration of a cell population.[25][26][27]

  • Create a Monolayer: Grow a confluent monolayer of cells in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.[26]

  • Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at non-toxic concentrations.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.[26]

  • Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[28][29][30][31]

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).[28]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of the test compound.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.[30]

Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Measured Example Data Presentation
MTT Assay IC50 (µM)Table of IC50 values for different cell lines
Cell Cycle Analysis % of cells in G0/G1, S, G2/MBar graph showing cell cycle distribution
Apoptosis Assay % of apoptotic cellsDot plot from flow cytometry and bar graph
Kinase Inhibition IC50 (nM or µM)Table of IC50 values for specific kinases
Topoisomerase II % InhibitionBar graph showing inhibition at different concentrations
Western Blot Relative protein phosphorylationDensitometry analysis presented as fold change
Wound Healing % Wound ClosureLine graph showing wound closure over time
Tube Formation Tube length, number of junctionsBar graph comparing treated vs. control

Visualizations

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: Foundational Cellular Assays cluster_tier3 Tier 3: Advanced Functional Assays T1_Start This compound Derivatives T1_MTT MTT Assay (Determine IC50) T1_Start->T1_MTT T1_CellCycle Cell Cycle Analysis (PI Staining) T1_MTT->T1_CellCycle T1_Apoptosis Apoptosis Assay (Annexin V/PI) T1_MTT->T1_Apoptosis T2_Kinase Biochemical Kinase Assays (e.g., EGFR) T1_Apoptosis->T2_Kinase Informed by IC50 T2_Topo Topoisomerase II Assay T1_Apoptosis->T2_Topo Informed by IC50 T2_Western Western Blot (PI3K/AKT Pathway) T1_Apoptosis->T2_Western Informed by IC50 T3_Migration Wound Healing Assay T2_Western->T3_Migration T3_Angiogenesis Tube Formation Assay T2_Western->T3_Angiogenesis

Caption: A tiered approach for the in vitro characterization of this compound derivatives.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound This compound Compound->RTK Inhibition? Compound->PI3K Inhibition? Compound->AKT Inhibition?

Caption: The PI3K/AKT signaling pathway and potential points of inhibition.

References

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved January 24, 2026, from [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved January 24, 2026, from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved January 24, 2026, from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Wound Healing Assay. Bio-protocol. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved January 24, 2026, from [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved January 24, 2026, from [Link]

  • UW Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved January 24, 2026, from [Link]

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved January 24, 2026, from [Link]

  • Verma, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(15), 115561.
  • Varghese, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29401-29427.
  • Wang, K., et al. (2004). Epidermal growth factor receptor-deficient mice have delayed primary endochondral ossification because of defective osteoclast recruitment. Journal of Biological Chemistry, 279(51), 53848-53856.
  • Zhang, J., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. European Journal of Medicinal Chemistry, 46(6), 2439-2445.
  • Zhang, Y., et al. (2021).
  • Zuccotto, F., et al. (2010). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(16), 4934-4938.
  • Al-Suwaidan, I. A., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 45(12), 5875-5883.
  • Bandaru, S., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6489.
  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved January 24, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Archiv der Pharmazie, 351(5), e1800010.
  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
  • National Center for Biotechnology Information. (2012). Small-molecule inhibitors of the PI3K signaling network. Retrieved January 24, 2026, from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components.... Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved January 24, 2026, from [Link]

  • TopoGEN. (n.d.). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. Retrieved January 24, 2026, from [Link]

  • University of Pennsylvania. (n.d.). Scratch Assay protocol. Retrieved January 24, 2026, from [Link]

  • YouTube. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved January 24, 2026, from [Link]

  • Zhang, X., et al. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. Retrieved January 24, 2026, from [Link]

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Application Notes and Protocols for 4-Chloro-6-(methylsulfonyl)quinoline Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(methylsulfonyl)quinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a broad range of biological activities. The incorporation of a chloro group at the 4-position and a methylsulfonyl moiety at the 6-position introduces unique electronic and steric properties, making this compound a valuable intermediate for the synthesis of novel bioactive molecules.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound powder in a laboratory setting. The protocols herein are designed to ensure the integrity of the compound and the safety of the personnel.

Physicochemical Properties and Reactivity Profile

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationJustification and Key Considerations
Appearance Off-white to light yellow crystalline powderBased on typical appearance of substituted quinolines and aryl sulfones.
Molecular Formula C₁₀H₈ClNO₂S
Molecular Weight 241.70 g/mol
Melting Point Expected to be a solid with a relatively high melting pointThe rigid aromatic structure and polar sulfonyl group contribute to strong intermolecular forces.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, chlorinated solvents); sparingly soluble in alcohols; likely insoluble in water.The quinoline nitrogen can be protonated, but the overall molecule is largely nonpolar.
Stability Stable under recommended storage conditions. Sensitive to strong nucleophiles, strong acids, and strong bases.The 4-chloro position is susceptible to nucleophilic aromatic substitution. Aryl sulfones are generally stable but can undergo decomposition under harsh conditions.
Reactivity Insights: The Basis for Handling Precautions

The chemical behavior of this compound is dictated by its key functional groups:

  • 4-Chloroquinoline Moiety: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) . This is a crucial aspect for its use as a synthetic intermediate. Common nucleophiles such as amines, thiols, and alkoxides can displace the chloride under appropriate reaction conditions. This reactivity necessitates careful consideration of chemical compatibility during storage and handling to prevent unintended reactions.

  • Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is an electron-withdrawing group, which further activates the quinoline ring towards nucleophilic attack. Aryl sulfones are generally chemically robust and stable to a wide range of reaction conditions. However, under extreme thermal stress, sulfonyl-containing compounds can decompose, potentially releasing toxic oxides of sulfur.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical nature of this compound, it should be handled as a potentially hazardous substance. The hazards associated with the parent compound, quinoline, include skin and eye irritation, and it is suspected of causing genetic defects and cancer.[3] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Protocol cluster_Core_Protection Core Protection cluster_Enhanced_Protection Enhanced Protection (as needed) Lab_Coat Chemical-resistant Lab Coat (fully buttoned) Gloves Nitrile Gloves (double-gloving recommended) Eye_Protection Chemical Splash Goggles (meeting ANSI Z87.1 standards) Face_Shield Face Shield (when handling larger quantities or potential for splash) Eye_Protection->Face_Shield if needed Respirator NIOSH-approved Respirator (if engineering controls are insufficient or for spill cleanup) Researcher Researcher Researcher->Lab_Coat Researcher->Gloves Researcher->Eye_Protection Researcher->Respirator if needed

Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound powder.

Handling and Dispensing Protocol

All handling of this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the PPE Protocol (Figure 1).

    • Prepare a clean, dry, and chemically compatible work surface.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Use spark-proof tools for weighing and transferring the powder.

    • Minimize the creation of dust by handling the container gently.

    • If transferring to a new container, ensure it is appropriately labeled with the full chemical name, CAS number, and relevant hazard warnings.

  • Post-Handling:

    • Securely seal the primary container.

    • Decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and to ensure laboratory safety.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential reactions with atmospheric moisture.

  • Container: Keep in a tightly sealed, light-resistant container.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and nucleophilic compounds. A chemical compatibility chart should be consulted when storing near other reagents.[4]

Emergency Procedures

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.

References

  • PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link][5]

  • ACS Publications. Synthesis of Selenyl-Substituted Quinoline Derivatives via Substrate-Controlled Three-Component Domino Reactions. The Journal of Organic Chemistry. [Link][6]

  • Google Patents. Sulfonation of aromatic compounds in the presence of solvents. [7]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. [Link][3]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link][2]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link][8]

  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Center for Biotechnology Information. [Link][9]

  • ResearchGate. Scheme 1 Synthetic strategies for substituted quinolines. [Link][10]

  • Chemical Synthesis Database. 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline. [Link][11]

  • Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link][12]

  • PubChem. 4-Chloroisoquinoline. National Center for Biotechnology Information. [Link][13]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link][14]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link][15]

  • SlidePlayer. Preparation and Properties of Quinoline. [Link][16]

  • YouTube. Quinoline. [Link][17]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link][18]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][19]

  • Cole-Parmer. Chemical Compatibility Chart. [Link][4]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-(methylsulfonyl)quinoline. This resource is designed for researchers, chemists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on the critical chlorination step of the corresponding 4-hydroxyquinoline precursor, a common and often challenging transformation.

I. Troubleshooting Guide: The Chlorination Step

The conversion of 4-hydroxy-6-(methylsulfonyl)quinoline to its 4-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] This section addresses common issues encountered during this pivotal reaction.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted 4-hydroxy-6-(methylsulfonyl)quinoline in my reaction mixture, resulting in a very low yield of the desired 4-chloro product. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge in this synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Insufficient Reagent Activity:

    • Phosphorus Oxychloride (POCl₃) Quality: POCl₃ is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. Decomposed POCl₃ will have reduced activity.

      • Recommendation: Always use freshly distilled or a newly opened bottle of POCl₃ for the best results. Ensure all glassware is rigorously dried before use.[2]

  • Suboptimal Reaction Temperature:

    • The chlorination of 4-hydroxyquinolines typically requires elevated temperatures to proceed efficiently.[1][2]

      • Recommendation: Ensure your reaction is heated to an appropriate temperature, generally in the range of 90-120°C.[2] Monitor the internal reaction temperature, not just the heating mantle setting. A gradual increase in temperature may be beneficial.

  • Inadequate Reaction Time:

    • Complex reactions often require sufficient time to reach completion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and avoid premature work-up. Typical reaction times can range from 4 to 12 hours.[1][2]

  • Presence of Moisture:

    • Water will readily react with POCl₃, quenching its reactivity towards the hydroxyquinoline.

      • Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[2]

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turns dark brown or black, and upon work-up, I isolate a significant amount of intractable tar, making purification difficult and severely impacting my yield. What is causing this and how can it be prevented?

Answer:

The formation of dark-colored impurities is often indicative of side reactions and decomposition, which can be exacerbated by the reaction conditions.

Potential Causes & Solutions:

  • Side Reactions at High Temperatures:

    • The quinoline ring, particularly when activated by the electron-donating effect of the sulfonyl group's oxygen atoms (through resonance), can be susceptible to various side reactions at elevated temperatures.[2]

      • Recommendation: Carefully control the reaction temperature. While heating is necessary for the reaction to proceed, excessive temperatures can promote decomposition. Maintain the temperature within the recommended range (90-120°C).[2]

  • Reaction with Solvent:

    • Certain solvents can react with POCl₃ at high temperatures.

      • Recommendation: If using a solvent, ensure it is inert to the reaction conditions. Toluene or high-boiling point ethers like diglyme are often suitable choices.[1] In many protocols, an excess of POCl₃ itself can serve as the solvent.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the this compound from the crude reaction mixture. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The work-up and purification strategy should be tailored to the properties of the product and the impurities present.

Recommended Purification Protocol:

  • Quenching the Reaction:

    • After the reaction is complete (as determined by TLC), the excess POCl₃ must be carefully quenched. This is a highly exothermic process.

    • Procedure: Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ to phosphoric acid.

  • Neutralization:

    • The resulting acidic solution should be neutralized.

    • Procedure: Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. This will precipitate the crude product.

  • Extraction:

    • The crude product can then be extracted into an organic solvent.

    • Procedure: Extract the aqueous mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Chromatography:

    • Column chromatography is often necessary to achieve high purity.

    • Procedure: Use silica gel as the stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from any remaining starting material and byproducts. Monitor the fractions by TLC.

  • Recrystallization:

    • For the final purification step, recrystallization can be employed.

    • Procedure: A mixture of ethanol and ethyl acetate is often a suitable solvent system for recrystallizing chloroquinolines.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?

A1: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is thought to proceed via a mechanism analogous to a Vilsmeier-Haack reaction. The process involves two main stages.[2][3] Initially, an initial phosphorylation occurs where the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃.[3] This leads to the formation of a phosphate ester intermediate. In the second stage, a subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.[2][3]

Q2: Are there alternative chlorinating agents I can use instead of POCl₃?

A2: While phosphorus oxychloride is the most commonly used reagent for this transformation, other chlorinating agents can be employed, though they may require different reaction conditions. These include:

  • Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of dimethylformamide (DMF).[4]

  • Phosphorus pentachloride (PCl₅): A very strong chlorinating agent that can sometimes be used in conjunction with POCl₃.[5]

  • Oxalyl chloride: Can also be effective, but may be more expensive.

The choice of chlorinating agent will depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

III. Visualizing the Synthesis and Troubleshooting

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Aniline_Derivative Substituted Aniline 4_Hydroxyquinoline 4-Hydroxy-6-(methylsulfonyl)quinoline Aniline_Derivative->4_Hydroxyquinoline Gould-Jacob Reaction Malonic_Ester_Derivative Malonic Ester Derivative Malonic_Ester_Derivative->4_Hydroxyquinoline 4_Chloroquinoline This compound 4_Hydroxyquinoline->4_Chloroquinoline Chlorination POCl3 POCl₃ POCl3->4_Chloroquinoline

Caption: General two-step synthesis of this compound.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Check Reagent Quality - Freshly distilled POCl₃? - Anhydrous conditions? Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Temperature (90-120°C)? - Reaction time sufficient? Check_Reagents->Check_Conditions Monitor_TLC Monitor by TLC Check_Conditions->Monitor_TLC Incomplete Reaction Incomplete Monitor_TLC->Incomplete No Complete Reaction Complete Monitor_TLC->Complete Yes Optimize Optimization Strategies - Increase temperature slightly - Prolong reaction time - Increase equivalents of POCl₃ Incomplete->Optimize Proceed_Workup Proceed to Work-up Complete->Proceed_Workup Optimize->Check_Conditions

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these vital heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, their synthesis is not always straightforward. Classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions, while foundational, often come with challenges such as harsh conditions, low yields, and the formation of side products.[3][4]

This resource is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the "why" behind the troubleshooting steps, grounding our advice in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.

Issue 1: Low or No Yield in Classical Quinoline Syntheses

Question: My Skraup/Doebner-von Miller reaction is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a frequent issue, often stemming from several key factors. Let's break down the possibilities:

  • Causality 1: The Reaction is Too Violent or Uncontrolled (Skraup Synthesis). The Skraup reaction, which typically uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic.[5] An uncontrolled reaction can lead to polymerization and degradation of starting materials.

    • Solution: The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate.[6][7] Ferrous sulfate is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[6] It's also crucial to ensure the glycerol is as anhydrous as possible, as water can significantly lower the yield.[6]

  • Causality 2: Deactivated Aniline Substrates. Electron-withdrawing groups (e.g., -NO₂) on the aniline ring significantly decrease its nucleophilicity.[8] This makes the initial Michael addition or imine formation, a critical step in many of these syntheses, much more difficult.

    • Solution: For deactivated anilines, you may need to switch to a more forcing (higher temperature) reaction condition or consider a different synthetic route altogether.[8] Alternatively, protecting the electron-withdrawing group or introducing it after the quinoline core is formed might be a viable strategy.

  • Causality 3: Inefficient Dehydration/Cyclization. The final steps of these reactions involve an acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring. Insufficient acid strength or inadequate temperature can stall the reaction at an intermediate stage.

    • Solution: For reactions like the Combes synthesis, which uses an aniline and a β-diketone, a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is typically required for the cyclization step.[5][9] Ensure your acid is of high quality and used in appropriate amounts. Monitoring the reaction by TLC can help you determine if the reaction is stalling.

Question: My Friedländer synthesis is inefficient, with many side products. How can I optimize it?

Answer: The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method but can be prone to side reactions.[10][11]

  • Causality 1: Self-Condensation of the Carbonyl Compound. Under basic conditions, the ketone starting material can undergo self-aldol condensation, a major competing pathway that consumes your reactant and complicates purification.[12]

    • Solution:

      • Catalyst Choice: While bases like NaOH or KOH are traditional, consider using a milder catalyst. Proline-catalyzed Friedländer annulation has been shown to be effective and can offer better control.[13]

      • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

      • Solvent Selection: The choice of solvent can influence the rates of competing reactions. Experimenting with solvents like ethanol, water, or even solvent-free conditions may improve the outcome.[12]

  • Causality 2: Poor Reactivity of Starting Materials. The reactivity of both the 2-aminoaryl carbonyl and the methylene compound is crucial.

    • Solution:

      • In Situ Formation: A modification of the Friedländer synthesis involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound.[14] This can be a highly efficient way to generate the reactive 2-aminobenzaldehyde, which then immediately undergoes the desired condensation.[14]

      • Catalyst Screening: Modern approaches utilize a range of catalysts, including nanocatalysts, which can offer high efficiency under milder conditions.[15][16] For example, magnetic nanocatalysts have been used for the Friedländer protocol, allowing for easy separation and reuse.[15]

Issue 2: Poor Regioselectivity

Question: I am getting a mixture of regioisomers in my Combes/Conrad-Limpach synthesis. How can I improve the selectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical β-dicarbonyl compounds or substituted anilines. The outcome is a delicate balance of steric and electronic factors.[12]

  • Causality: Competing Cyclization Pathways. In the Combes synthesis with an unsymmetrical β-diketone, the initial enamine intermediate can cyclize in two different ways, leading to two different quinoline products.

    • Solution:

      • Steric Hindrance: You can exploit steric hindrance to direct the cyclization. Increasing the steric bulk of one of the substituents on the β-diketone will favor the formation of the less sterically hindered regioisomer.[12]

      • Reaction Temperature (Conrad-Limpach): The Conrad-Limpach synthesis, which reacts anilines with β-ketoesters, is famously temperature-dependent.[5][17]

        • At lower temperatures , the reaction favors the formation of a β-amino acrylate, which upon heating cyclizes to the 4-quinolone .[5]

        • At higher temperatures , a β-ketoester anilide is formed, which cyclizes to the 2-quinolone .[5] Careful temperature control is therefore essential to obtain the desired isomer.

General Troubleshooting Workflow

For a systematic approach to troubleshooting, consider the following workflow:

G start Low Yield or Side Products check_purity 1. Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK catalyst_issue 3. Catalyst Choice & Activity check_conditions->catalyst_issue Conditions Correct solvent_issue 4. Solvent Effects catalyst_issue->solvent_issue Catalyst Appropriate result Optimized Reaction solvent_issue->result Solvent Optimized

Caption: A general workflow for troubleshooting quinoline synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are "green" or sustainable methods for quinoline synthesis?

A1: Green chemistry principles are increasingly being applied to quinoline synthesis to reduce environmental impact.[1][18] Key strategies include:

  • Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and product purity.[19][20][21] It's an energy-efficient technique well-suited for many named reactions like the Skraup synthesis.[3][22]

  • Solvent-Free Reactions: Performing reactions "neat" (without a solvent) or in greener solvents like water or ethanol reduces waste and avoids the use of hazardous organic solvents.[23][24]

  • Use of Benign Catalysts: Replacing harsh acid catalysts with milder or reusable alternatives is a major focus. This includes using nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused.[15][16] Formic acid has also been explored as a renewable and biodegradable catalyst.[23]

Q2: How can I improve the regioselectivity of C-H functionalization on a pre-formed quinoline ring?

A2: Direct C-H functionalization is a powerful modern strategy for modifying the quinoline core. Controlling regioselectivity is key.[25]

  • Directing Groups: The most common strategy is to use a directing group that coordinates to a transition metal catalyst (like Rh, Pd, or Ir) and directs the C-H activation to a specific position, often C8.[25]

  • N-Oxide Strategy: The quinoline nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring and can direct functionalization to the C2 or C8 positions, depending on the catalyst and reaction conditions.[25][26]

Q3: What are the best practices for purifying quinoline derivatives?

A3: Purification can be challenging due to the basic nature of the quinoline nitrogen and the potential for closely related side products.

  • Column Chromatography: This is the most common method. Silica gel is standard, but the basicity of some quinolines can cause streaking. In such cases, adding a small amount of triethylamine (~1%) to the eluent can improve separation. Alternatively, using neutral or basic alumina can be effective.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. A common technique for crude 8-hydroxyquinoline, for example, involves dissolving the crude product in a hot chlorinated alkane, followed by cooling to induce crystallization.[27]

  • Acid-Base Extraction: The basic nitrogen atom allows for selective extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The quinoline derivative will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoline can be re-extracted into an organic solvent.

Section 3: Protocols & Data

Protocol: Microwave-Assisted Friedländer Synthesis

This protocol is a general guideline. Optimization of time, temperature, and reactant ratios may be necessary.

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% proline).

  • Solvent Addition: Add the appropriate solvent (e.g., 2-3 mL of ethanol) or proceed under solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes). Monitor the pressure to ensure it remains within safe limits.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Table 1: Comparison of Classical vs. Green Synthesis Approaches
ParameterClassical Method (e.g., Skraup)Green Method (e.g., Microwave-Assisted)
Reaction Time Several hours5-30 minutes[20][21]
Energy Input High (prolonged heating)Lower (short, intense irradiation)
Solvents Often harsh (e.g., conc. H₂SO₄)Greener options (Ethanol, Water) or solvent-free[22][23]
Catalyst Stoichiometric, harsh acidsCatalytic, often reusable[15]
Yield Variable, often moderateOften higher[19]
Waste Generation SignificantReduced

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Marinescu, M. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(1).
  • ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Cahard, D., & Ducept, P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12).
  • Bajaniya, A., & Chauhan, A. J. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • YouTube. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]

  • PubMed. (2024, September 5). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 6). Retrieved from [Link]

  • Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • American Chemical Society. (2026, January 12). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • JETIR. (n.d.). Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

How to avoid degradation of 4-Chloro-6-(methylsulfonyl)quinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-(methylsulfonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance to ensure the stability and integrity of this compound in your experiments. Understanding the chemical liabilities of this molecule is paramount to generating reliable and reproducible data.

This resource is structured to anticipate and address the challenges you may encounter, moving from common troubleshooting scenarios to frequently asked questions, and finally, providing detailed experimental protocols for in-house validation.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Scenario 1: I observe a new, more polar peak in my HPLC analysis after leaving my compound in an aqueous buffer overnight.

  • Likely Cause: Hydrolysis of the 4-chloro group. The quinoline ring system activates the C4 position for nucleophilic attack. In the presence of water or other nucleophiles, the chlorine atom can be displaced to form 4-hydroxy-6-(methylsulfonyl)quinoline. This hydroxylated product is significantly more polar than the parent compound, resulting in an earlier elution time on a reverse-phase HPLC column. This is a common degradation pathway for 4-chloroquinolines.[1][2]

  • Immediate Action:

    • Confirm the identity of the new peak by mass spectrometry. The expected mass would correspond to the replacement of a chlorine atom with a hydroxyl group.

    • Immediately prepare fresh solutions for your experiments.

  • Long-Term Solution:

    • Avoid prolonged storage in aqueous solutions, especially at neutral to basic pH.

    • If aqueous solutions are necessary, prepare them fresh daily and keep them on ice when not in use.

    • For longer-term storage in solution, use anhydrous aprotic solvents such as DMSO, DMF, or dioxane.

Scenario 2: The biological activity of my compound solution has significantly decreased after a few days of storage on the benchtop.

  • Likely Cause: A combination of hydrolysis and potential photodegradation. As mentioned above, hydrolysis to the less active or inactive 4-hydroxy derivative is a primary concern. Additionally, the quinoline core is susceptible to photodegradation upon exposure to light, which can lead to a complex mixture of degradation products and loss of potency.[3]

  • Immediate Action:

    • Discard the old solution.

    • Prepare a fresh stock solution from solid material.

  • Long-Term Solution:

    • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials with aluminum foil to protect from light.

    • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short-term use (less than 24 hours). A certificate of analysis for the similar compound 4-Chloro-6,7-dihydroxyquinoline recommends storage at 2-8°C.[4]

    • Solvent Choice: Use anhydrous DMSO for long-term stock solutions.

Scenario 3: I am trying to dissolve the compound in water for an in vitro assay, but it has very poor solubility.

  • Likely Cause: this compound has a chemical structure that suggests low aqueous solubility. The quinoline ring is hydrophobic, and while the methylsulfonyl group adds some polarity, the overall molecule is expected to be lipophilic.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent such as DMSO.

    • For your aqueous assay, perform a serial dilution of the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.

    • If precipitation occurs upon dilution, you may need to lower the final concentration of the compound or investigate the use of solubility enhancers, such as cyclodextrins, if compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The most probable degradation pathway is the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring.[1] This is a well-documented reaction for 4-chloroquinolines.[2] The primary nucleophile in many experimental settings is water, leading to hydrolysis and the formation of 4-hydroxy-6-(methylsulfonyl)quinoline. Other nucleophiles present in your buffer system (e.g., amines, thiols) could also potentially displace the chloro group.

Diagram: Proposed Hydrolysis Pathway

G cluster_0 Degradation of this compound Compound This compound Degradant 4-Hydroxy-6-(methylsulfonyl)quinoline Compound->Degradant  Nucleophilic Attack by H₂O (Hydrolysis)

Caption: Hydrolysis of the 4-chloro group.

Q2: How does pH affect the stability of this compound?

While specific data for this compound is not available, the rate of hydrolysis of similar chloro-heterocyclic compounds is often pH-dependent. Generally, neutral to basic conditions can accelerate the rate of nucleophilic substitution. Acidic conditions might lead to protonation of the quinoline nitrogen, which could potentially influence the reactivity of the C4-Cl bond. It is advisable to conduct experiments at the lowest possible pH that is compatible with your experimental system to minimize hydrolysis.

Q3: Is this compound sensitive to light?

Yes, quinoline and its derivatives are known to be susceptible to photodegradation.[3] Therefore, it is crucial to protect solutions of this compound from light to prevent the formation of photoproducts and loss of compound integrity.

Q4: What are the recommended solvents for stock and working solutions?

  • Stock Solutions (Long-term storage): Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. Store stock solutions at -20°C or -80°C in tightly sealed amber vials.

  • Working Solutions (Short-term use): For aqueous-based assays, dilute the DMSO stock into the appropriate buffer immediately before use. For organic reactions, anhydrous aprotic solvents like N,N-dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF) are suitable, depending on the reaction conditions.

Q5: Is the methylsulfonyl group stable?

The methylsulfonyl group is generally a stable functional group and is less likely to be the primary point of degradation under typical experimental conditions. It is an electron-withdrawing group that can influence the reactivity of the quinoline ring but is not expected to be labile.

Experimental Protocols for In-House Stability and Solubility Assessment

In the absence of specific published data for this compound, the following protocols will enable you to determine its stability and solubility in your own experimental systems.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of active pharmaceutical ingredients.[5]

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and validated analytical method for the compound

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial. The amount should be enough that undissolved solid remains after equilibration.

  • Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or µg/mL.

Diagram: Solubility Determination Workflow

G cluster_1 Shake-Flask Solubility Protocol A Add excess solid compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination.

Protocol 2: Forced Degradation Study for Solution Stability

This protocol is based on ICH guidelines for forced degradation studies and is designed to identify potential degradation products and pathways.[6][7]

Objective: To assess the stability of this compound in solution under various stress conditions.

Materials:

  • This compound stock solution in an appropriate solvent (e.g., 10 mM in DMSO)

  • Aqueous buffers (pH 3, 7, 9)

  • 3% Hydrogen peroxide solution

  • HPLC-UV/MS system

  • Temperature-controlled incubator

  • Photostability chamber (optional, or use a sunny windowsill for a qualitative assessment)

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of the compound at a known concentration (e.g., 100 µM) in each of the following:

      • pH 3 buffer

      • pH 7 buffer

      • pH 9 buffer

      • Water with 3% hydrogen peroxide (for oxidative stress)

      • Water (as a control)

  • Stress Conditions:

    • Hydrolytic Degradation: Incubate the buffered solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.

    • Photodegradation: Expose a solution in a clear vial to light (in a photostability chamber or on a windowsill) for a set duration. Prepare a control sample wrapped in foil and stored under the same conditions.

  • Analysis:

    • At each time point, take an aliquot of each solution.

    • Analyze the samples by HPLC-UV/MS.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • Use the mass spectrometry data to identify the mass of the degradation products and propose their structures. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[6]

Data Interpretation:

Stress ConditionExpected Degradation Product(s)Implication for Handling
Acidic/Basic/Neutral pH4-Hydroxy-6-(methylsulfonyl)quinolineAvoid prolonged storage in aqueous solutions; use anhydrous solvents for stocks.
Oxidative (H₂O₂)N-oxides, hydroxylated quinoline ringAvoid contact with strong oxidizing agents.
PhotolyticComplex mixture of photoproductsProtect solutions from light at all times.

By implementing these troubleshooting strategies, understanding the fundamental stability of the molecule, and performing in-house validation where necessary, you can ensure the integrity of your this compound solutions and the reliability of your experimental results.

References

  • ICH Harmonised Tripartite Guideline. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • World Health Organization. (n.d.). Annex 4. WHO. Available at: [Link]

  • International Council for Harmonisation. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH.
  • Hassanin, H. M. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(12), 14836-14852. Available at: [Link]

  • Cheng, B., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(10), 5795-5805. Available at: [Link]

  • European Medicines Agency. (2023).
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Pathak, A. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20876-20909. Available at: [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Briti Scientific. (n.d.). Sample COA - 4-Chloro-6,7-dihydroxyquinoline. Available at: [Link]

  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 587-593. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online, 1(4), 1-8.
  • Hassanin, H. M. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(12), 14836-14852. Available at: [Link]

  • de Paula, A. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. Available at: [Link]

  • Zhang, W., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Journal of Chemical and Pharmaceutical Research, 8(7), 834-837.
  • Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Klick, S., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Journal of Pharmaceutical and Biomedical Analysis, 129, 353-360.
  • World Health Organization. (2018).
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Kochany, J., & Maguire, R. J. (1994).

Sources

Optimizing purification of 4-Chloro-6-(methylsulfonyl)quinoline by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Chromatographic Purification of 4-Chloro-6-(methylsulfonyl)quinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the chromatographic purification of this compound. As Senior Application Scientists, we understand that purifying heterocyclic compounds, especially those with mixed functionalities, can be challenging. This resource combines foundational principles with field-proven troubleshooting strategies to help you achieve optimal purity and yield.

Part 1: Foundational Knowledge & FAQs

This section addresses common initial questions regarding the purification of this compound, focusing on the molecule's inherent properties that influence chromatographic behavior.

Question: What are the key structural features of this compound that affect its purification?

Answer: Understanding the molecule's structure is the first step to designing a robust purification strategy. Three key features dominate its chromatographic behavior:

  • Quinoline Core: The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9). In normal-phase chromatography on standard silica gel, this basic nitrogen will strongly interact with acidic silanol groups on the silica surface, leading to significant peak tailing and potential for irreversible adsorption.[1][2]

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. Its polarity means the compound will require a relatively polar mobile phase to elute from a normal-phase column. In reversed-phase, this group increases the compound's affinity for the polar mobile phase, leading to earlier elution times.

  • Chloro Group (-Cl): This halogen contributes to the overall hydrophobicity of the molecule, influencing its retention in reversed-phase systems.

The combination of a basic nitrogen and a highly polar sulfonyl group makes this compound prone to purification challenges, requiring careful method development.

Question: Should I start with normal-phase or reversed-phase chromatography?

Answer: The choice depends on the scale of your purification and the nature of the impurities.

  • Normal-Phase (e.g., Silica Gel Flash Chromatography): This is the most common starting point in a synthetic chemistry lab for preparative scale-up (milligrams to grams).[3] It is cost-effective and allows for easy solvent removal. However, you will almost certainly need to mitigate the issues caused by the basic quinoline nitrogen.

  • Reversed-Phase (e.g., C18 HPLC): This is an excellent choice for high-resolution analytical work and for purifying small quantities of highly polar compounds. It often provides better peak shapes for basic compounds, provided the mobile phase pH is controlled.[4][5] It is also suitable for purifying compounds that are unstable on silica.[6]

The diagram below provides a decision-making framework for selecting your initial purification strategy.

G Start Crude this compound Scale What is the purification scale? Start->Scale Impurity Are impurities significantly more or less polar? Scale->Impurity  >10 mg (Preparative) RP Start with Reversed-Phase (C18 Chromatography) Scale->RP <10 mg (Analytical/Semi-Prep)   Stability Is the compound stable on silica? Impurity->Stability Yes Impurity->RP No (closely eluting) NP Start with Normal-Phase (Silica Gel Flash Chromatography) Stability->NP Yes Stability->RP No NP_Advise High capacity, cost-effective. Requires basic modifier (e.g., TEA). NP->NP_Advise RP_Advise High resolution, good for polar compounds. Requires pH control (e.g., Formic Acid). RP->RP_Advise

Caption: Decision tree for selecting the initial chromatography mode.

Part 2: Method Development & Optimization

This section provides actionable advice for developing and refining your purification method.

Question: How do I develop a good solvent system for normal-phase flash chromatography?

Answer: Method development for normal-phase chromatography should always begin with Thin Layer Chromatography (TLC).

  • Select Initial Solvents: A good starting point is a binary mixture of a non-polar solvent like Hexanes (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc).

  • Screen Polarity: Run several TLC plates with varying solvent ratios (e.g., 9:1, 7:3, 1:1 Hexanes:EtOAc).

  • Target an Rf Value: Aim for a retention factor (Rf) of 0.2-0.35 for your target compound. This Rf range typically translates well to column chromatography, ensuring good separation without excessively long run times.

  • Incorporate a Basic Modifier: To counteract peak tailing, add a small amount of a basic modifier like Triethylamine (TEA) or a 1% solution of ammonia in methanol to your mobile phase. A typical starting concentration is 0.5-1% TEA in the total mobile phase volume.[1]

  • Assess Selectivity: If impurities are not well-resolved, you need to change the selectivity of your solvent system. This is achieved by swapping one of the solvents for another of similar strength but different chemical nature (e.g., replace Ethyl Acetate with Dichloromethane/Methanol or Methyl tert-Butyl Ether (MTBE)).

ParameterRecommendationRationale
Stationary Phase Silica Gel, 40-63 µm (230-400 mesh)Standard for flash chromatography, providing a balance of resolution and flow rate.[3]
Mobile Phase (Start) Heptane/Ethyl Acetate + 0.5% TriethylamineA common, effective system. TEA is crucial to mask acidic silanol sites and improve peak shape.
Target Rf (on TLC) 0.2 - 0.35Provides optimal loading capacity and resolution in the corresponding column separation.
Gradient Elution Start at 50% of the optimal isocratic polarityFor difficult separations, a gradient from a less polar to a more polar mobile phase can improve resolution.[3]

Question: How do I set up a method for reversed-phase HPLC?

Answer: For RP-HPLC, the key is controlling the ionization of the quinoline nitrogen by managing the mobile phase pH.[5][7]

  • Select Solvents: Use HPLC-grade water and an organic solvent like Acetonitrile (MeCN) or Methanol (MeOH). Acetonitrile often provides sharper peaks and lower backpressure.

  • Control pH with an Additive: Since the compound is basic, using an acidic mobile phase will protonate the quinoline nitrogen. This single, stable ionic form often leads to sharper, more symmetrical peaks.

    • Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the water and organic solvent phases. This will set the pH to ~2.5-3.0, ensuring the quinoline is fully protonated.

  • Develop a Gradient: Start with a high-aqueous mobile phase (e.g., 95% Water / 5% MeCN, both with 0.1% FA) and gradually increase the organic content to elute your compound. A typical scouting gradient runs from 5% to 95% MeCN over 15-20 minutes.

  • Optimize the Gradient: Once you determine the approximate MeCN percentage at which your compound elutes, you can create a shallower, more focused gradient around that point to maximize resolution from nearby impurities.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question: My peak is tailing severely on a silica gel column, even with TEA in the mobile phase. What should I do?

Answer: This is the most common issue. Severe tailing indicates a strong, undesirable interaction between your basic compound and the acidic silica surface.

  • Probable Cause 1: Insufficient TEA. The amount of TEA may not be enough to neutralize all the active silanol sites, especially if your crude sample is acidic.

    • Solution: Gradually increase the TEA concentration to 1.5% or even 2.0%. Monitor the peak shape by TLC or small-scale column runs.

  • Probable Cause 2: Highly Acidic Silica Gel. The acidity of silica gel can vary between manufacturers and even batches.

    • Solution 1 (Deactivation): Pre-treat the silica gel. You can do this by flushing the packed column with your initial, least polar mobile phase containing the final concentration of TEA before loading your sample.[8] This ensures the stationary phase is equilibrated.

    • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Neutral or basic alumina can be an effective alternative for purifying basic compounds.[1]

  • Probable Cause 3: Sample Overload. Injecting too much sample can saturate the stationary phase and lead to poor peak shape.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.[9]

G Start Problem: Severe Peak Tailing in Normal-Phase CheckTEA Is TEA (or other base) present in the mobile phase? Start->CheckTEA CheckConc Is TEA concentration adequate (0.5-2.0%)? CheckTEA->CheckConc Yes AddTEA Action: Add 1% TEA to the mobile phase. CheckTEA->AddTEA No CheckLoad Is the column overloaded? (Sample:Silica > 1:30) CheckConc->CheckLoad Yes IncreaseTEA Action: Increase TEA concentration to 1.5-2.0%. CheckConc->IncreaseTEA No ReduceLoad Action: Reduce sample load. CheckLoad->ReduceLoad Yes ChangePhase Final Option: Switch to an alternative stationary phase (e.g., Alumina or C18). CheckLoad->ChangePhase No

Caption: Troubleshooting workflow for severe peak tailing.

Question: I have very low recovery of my compound from the column. Where did it go?

Answer: Low recovery suggests that your compound is either decomposing on the column or is irreversibly bound to the stationary phase.

  • Probable Cause 1: Decomposition on Silica. The acidic nature of silica gel can degrade sensitive compounds.

    • Solution: Test the stability of your compound by dissolving a small amount in a slurry of silica gel and your chosen eluent in a vial. Spot the supernatant on a TLC plate over time (e.g., at 0, 30, and 60 minutes) to see if new impurity spots appear. If decomposition occurs, you must switch to a less harsh method like reversed-phase chromatography or use a deactivated stationary phase.[6]

  • Probable Cause 2: Irreversible Adsorption. This is common with very basic compounds on highly acidic silica.

    • Solution 1: After your normal elution, flush the column with a very strong, polar solvent system, such as 5-10% Methanol in Dichloromethane with 2% TEA, to wash out any strongly bound material.

    • Solution 2: Switch to a purification method where this interaction is not an issue, such as reversed-phase HPLC or counter-current chromatography.[10][11]

Question: My retention times are shifting between runs in RP-HPLC. How can I fix this?

Answer: Drifting retention times in reversed-phase are almost always caused by an unstable mobile phase pH, especially when analyzing ionizable compounds.[12][13]

  • Probable Cause: Unbuffered or Improperly Prepared Mobile Phase. If you are using unbuffered water, its pH can be inconsistent. The ratio of organic solvent to water can also slightly affect the pKa of your additives.

    • Solution: Always use a buffer or an additive like Formic Acid or TFA at a consistent concentration (e.g., 0.1% v/v). Ensure you add the modifier to both the aqueous (A) and organic (B) mobile phase reservoirs. This guarantees a constant pH throughout the gradient run, leading to highly reproducible retention times.[5]

Part 4: Detailed Experimental Protocol

Protocol: Flash Column Chromatography Purification of this compound

This protocol assumes a starting quantity of ~500 mg of crude material.

1. Materials & Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Heptane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand (acid-washed)

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp (254 nm)

2. Method Development (TLC)

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane).

  • Prepare a TLC developing solvent: 7:3 Heptane:EtOAc + 1% TEA .

  • Spot the crude material on a TLC plate and develop it in the prepared solvent.

  • Visualize under UV light. If the Rf of the main spot is not ~0.25, adjust the Heptane:EtOAc ratio accordingly.

3. Column Packing (Slurry Method)

  • Add a cotton or glass wool plug to the bottom of the column and cover it with a ~1 cm layer of sand.[9]

  • In a beaker, prepare a slurry of ~25 g of silica gel (a ~50:1 ratio) in the initial, least polar mobile phase you plan to use (e.g., 9:1 Heptane:EtOAc + 1% TEA).

  • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

  • Tap the column gently to ensure even packing and remove air bubbles. Open the stopcock and allow solvent to drain until it is level with the top of the silica bed. Add a ~1 cm protective layer of sand on top.

4. Sample Loading (Dry Loading)

  • Dissolve your 500 mg of crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[14] This prevents solvent-related band broadening at the origin.

  • Carefully add the dry-loaded sample onto the top layer of sand in the column.

5. Elution and Fraction Collection

  • Carefully add your mobile phase to the column.

  • Apply gentle air pressure to begin elution.

  • Start with a mobile phase of lower polarity than your TLC solvent (e.g., 9:1 Heptane:EtOAc + 1% TEA) and collect fractions.

  • If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move to 7:3, then 1:1 Heptane:EtOAc, always maintaining 1% TEA). This is a step-gradient elution.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

6. Product Isolation

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A.
  • Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Wong, J. W., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • BenchChem (2025).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. Available at: [Link]

  • Agilent Technologies (2018). Control pH During Method Development for Better Chromatography. Agilent Application Note. Available at: [Link]

  • Industry News (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • McCalley, D. V. (2009). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCL Chemistry. Available at: [Link]

Sources

Addressing poor cell permeability with 4-Chloro-6-(methylsulfonyl)quinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Chloro-6-(methylsulfonyl)quinoline analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during the experimental evaluation of this important class of molecules. As many of these analogs are developed as kinase inhibitors, achieving adequate cell permeability is often a critical hurdle to demonstrating efficacy in cell-based assays.[1][2] This resource combines established principles of medicinal chemistry and cell biology with practical, field-proven advice to help you navigate these challenges.

Part 1: Understanding the Molecule - A Chemist's Perspective on Permeability

The this compound scaffold possesses distinct chemical features that can influence its cell permeability. Understanding these can help in diagnosing experimental issues.

  • The Quinoline Core: A rigid, aromatic heterocyclic system. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is quite hydrophobic.

  • 4-Chloro Group: The chlorine atom is an electron-withdrawing group. Its presence at the 4-position can impact the electron distribution of the quinoline ring system.[3] While halogenation can sometimes improve membrane permeability, it also increases the molecule's lipophilicity.

  • 6-Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) moiety is a strong hydrogen bond acceptor and is often incorporated into drug candidates to modulate physicochemical properties. It is intended to improve solubility and metabolic stability. Polysubstitution on quinolines, including with groups like methylsulfonyl, is known to enhance pharmacokinetic properties.[4]

The interplay of these groups can lead to compounds with poor aqueous solubility and potentially high protein binding, both of which can manifest as poor cell permeability in your assays.

Part 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with these analogs.

Q1: My this compound analog shows potent activity in a biochemical (e.g., kinase) assay but is inactive in my cell-based assay. What is the likely cause?

A: A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability or high efflux.[1] The compound may not be reaching its intracellular target at a high enough concentration to exert its effect. Other possibilities include off-target effects in the cellular environment or rapid metabolism by the cells, though poor permeability is the most common culprit.

Q2: What are the typical physicochemical properties of this class of compounds that might predict poor permeability?

A: Look for high LogP (a measure of lipophilicity), low aqueous solubility, and a high number of hydrogen bond donors/acceptors. While the methylsulfonyl group can aid solubility, the chlorinated quinoline core can drive up lipophilicity. This can lead to a "greasy" molecule that may get trapped in the cell membrane or aggregate in aqueous media.

Q3: Can the 4-chloro or 6-methylsulfonyl groups themselves be the source of the permeability problem?

A: It's a balance. The 4-chloro group increases lipophilicity, which can favor membrane partitioning but may also lead to poor solubility and non-specific binding. The 6-methylsulfonyl group is intended to improve properties like solubility, but its strong hydrogen bonding capacity might also hinder passive diffusion across the lipid bilayer if not balanced by other molecular features. The overall properties of the entire molecule, not just individual groups, determine its permeability.

Q4: Are there any known efflux transporters that are particularly problematic for quinoline-based compounds?

A: Quinoline derivatives can be substrates for common efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump compounds out of the cell, reducing the intracellular concentration. A bidirectional Caco-2 assay is the gold standard for identifying if your compound is a substrate for these transporters.

Part 3: Troubleshooting Guide: Low Cell Permeability

If you suspect poor cell permeability is affecting your results, follow this structured troubleshooting guide.

Step 1: Confirm the Problem - Initial Diagnosis

Before extensive experimentation, confirm that poor permeability is the likely issue.

  • Symptom: High IC50/EC50 in cell-based assays, but low IC50 in biochemical assays.

  • Action:

    • Solubility Check: Ensure your compound is fully dissolved in your cell culture medium at the tested concentrations. Precipitated compound cannot cross the cell membrane. Spin down a sample of your final dosing solution and measure the concentration in the supernatant by HPLC or LC-MS.

    • Cytotoxicity Control: At high concentrations, your compound might be causing general cytotoxicity, masking any specific inhibitory effect. Run a simple cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to determine the concentration range where the cells remain viable.

Step 2: Quantify Permeability - PAMPA and Caco-2 Assays

To systematically address the issue, you need to measure the permeability of your compound.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a quick and cost-effective first-line assay to assess passive diffusion.[2][5] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[5]

    • Interpretation:

      • High Pe (>1.5 x 10⁻⁶ cm/s): Passive permeability is likely not the issue. Consider efflux or intracellular metabolism.

      • Low Pe (<1.5 x 10⁻⁶ cm/s): Poor passive diffusion is a likely contributor to your problem.[5]

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[6][7] It can measure both passive permeability and active transport (efflux).[6][7]

    • Interpretation:

      • Apparent Permeability (Papp): Similar to Pe in PAMPA, this measures the rate of transport across the cell monolayer.

      • Efflux Ratio (ER): Calculated by dividing the Papp in the basolateral-to-apical direction (B-A) by the Papp in the apical-to-basolateral direction (A-B).

        • ER > 2: Suggests that your compound is being actively pumped out of the cells by an efflux transporter.[6]

AssayMeasuresAdvantagesDisadvantages
PAMPA Passive DiffusionHigh-throughput, low cost, reproducibleDoes not account for active transport or metabolism
Caco-2 Passive Diffusion & Active TransportMore biologically relevant, can identify effluxLower throughput, more complex, higher cost
Step 3: Actionable Solutions

Based on your findings from the permeability assays, you can now take targeted steps.

This indicates a fundamental issue with passive diffusion.

  • Chemical Modification (Lead Optimization):

    • Reduce Molecular Weight and/or Rigidity: If possible in your synthetic series, explore smaller analogs.

    • Modify Substituents: Consider analogs with different substitutions at key positions. Structure-activity relationship studies on quinolines suggest that modifications can significantly impact properties.[5]

    • Prodrug Approach: Masking a polar group (like the sulfonyl oxygens, if applicable to your target engagement) with a lipophilic, cleavable moiety can enhance membrane crossing.

  • Formulation Strategies:

    • Use of Permeability Enhancers: Co-administration with a compound that transiently opens tight junctions or disrupts the cell membrane can be attempted, though this is more common in vivo. Methylsulfonylmethane (MSM) itself has been studied as a permeability enhancer.[4]

    • Solubilizing Excipients: For in vitro assays, ensure your DMSO concentration is optimized and non-toxic (typically <0.5%). For in vivo studies, formulation strategies like solid dispersions or lipid-based formulations can be explored.[3][8]

This strongly suggests your compound is an efflux transporter substrate.

  • Co-dosing with Efflux Inhibitors:

    • Repeat your cell-based activity assay in the presence of known efflux pump inhibitors like verapamil (for P-gp) or fumitremorgin C (for BCRP). A significant decrease in the IC50 of your compound in the presence of these inhibitors confirms it is an efflux substrate.

  • Chemical Modification:

    • The goal is to design analogs that are no longer recognized by the efflux transporter. This can involve altering the number and position of hydrogen bond donors/acceptors or changing the overall shape of the molecule.

Part 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing passive permeability.

  • Prepare the Donor Plate:

    • Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare Solutions:

    • Dissolve your test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.

  • Assemble the Assay:

    • Add the buffer to the acceptor plate wells.

    • Add your compound solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the plate assembly for 4-18 hours at room temperature.[9]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[9]

  • Calculation:

    • Calculate the effective permeability (Pe) using the appropriate formula, which takes into account the concentrations, volumes, and incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Lipid Coating) assemble Assemble Plates (Donor on Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble prep_compound Prepare Compound Solution prep_compound->assemble incubate Incubate (4-18 hours) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing both passive and active transport.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in multi-well plates (e.g., 24-well Transwell® plates).

    • Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), indicating good junction integrity.[7]

  • Prepare Dosing Solutions:

    • Prepare your test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).

  • Transport Experiment (A-B and B-A):

    • For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification and Calculation:

    • Analyze the concentration of your compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

Caco2_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days (Differentiation) seed->culture teer Check Monolayer Integrity (TEER Measurement) culture->teer dose_ab Dose Apical Side (A-B) teer->dose_ab dose_ba Dose Basolateral Side (B-A) teer->dose_ba incubate Incubate at 37°C & Take Samples dose_ab->incubate dose_ba->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calc_papp Calculate Papp (A-B & B-A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

References

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]

  • Hassan, A., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 893. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 23, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 23, 2026, from [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. [Link]

  • Patel, K., et al. (2023). Polysubstituted Quinolines: A Comprehensive Review of Their Synthesis Since 2018. ChemistrySelect, 8(33). [Link]

  • Sharma, P., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie, 356(2), e2200361. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 23, 2026, from [Link]

  • Sahu, N. K., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 16(5), 748. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 23, 2026, from [Link]

  • Singh, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809482. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 23, 2026, from [Link]

  • Avdeef, A. (2001). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Journal of Pharmaceutical Sciences, 90(9), 1374-1388. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 23, 2026, from [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

  • Ion, A. E., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(12), 3846–3852. [Link]

  • Artusson, P., & Magnusson, C. (1990). Epithelial transport of drugs in cell culture. II: A model for studying the passive diffusion of drugs over intestinal absorptive (Caco-2) cells. Journal of Pharmaceutical Sciences, 79(7), 595-600. [Link]

  • Shah, P., et al. (2016). Caco2 Cell Permeability Assay Protocol. Bio-protocol, 6(1). [Link]

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Side reactions to consider in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of substituted quinolines. This guide is designed for our partners in research, discovery, and drug development. It moves beyond simple protocols to address the nuanced challenges and side reactions inherent in classical quinoline syntheses. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your experimental outcomes.

This document is structured as a series of frequently encountered problems, organized by the specific synthetic method. Each section provides an explanation of the underlying mechanism of the side reaction and a detailed, field-tested protocol for mitigation.

Common Issues & Troubleshooting Guides

We will focus on four of the most foundational methods for quinoline synthesis: the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. While powerful, each is susceptible to specific side reactions that can drastically impact yield and purity.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines from anilines, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. However, its highly exothermic nature is a significant practical challenge.[1]

FAQ 1: My Skraup reaction is uncontrollably vigorous, leading to a low yield of intractable tar. What is happening and how can I prevent it?

Expert Analysis: This is the most common failure mode of the Skraup synthesis. The root cause is the harsh, acidic, and oxidizing environment. Concentrated sulfuric acid first dehydrates glycerol to produce acrolein.[1] This in situ formation of acrolein is key, but under these conditions, acrolein is extremely prone to acid-catalyzed polymerization, forming a dark, high-molecular-weight tar.[2] The reaction's extreme exothermicity accelerates this polymerization, creating a feedback loop that consumes starting material and makes product isolation nearly impossible.[3][4]

Troubleshooting Protocol: The key is to moderate the reaction's pace.

  • Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is the most effective way to tame the reaction.[2] It is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden, violent exotherm.[2]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly, with efficient stirring and external cooling (e.g., an ice bath). This prevents the buildup of localized hot spots that initiate polymerization.[4]

  • Gradual Heating: Heat the mixture gently only to initiate the reaction. Once it begins to boil, the exothermic nature will sustain it. Be prepared to remove the heat source or apply cooling if it becomes too vigorous.[2][4]

Workflow: Skraup Synthesis vs. Tar Formation

The diagram below illustrates the desired reaction pathway versus the competing polymerization side reaction.

G cluster_main Desired Pathway: Skraup Synthesis cluster_side Side Reaction A Aniline + Glycerol (H₂SO₄) B In situ Acrolein Formation A->B C Michael Addition of Aniline B->C S2 Acid-Catalyzed Polymerization B->S2 [Competes] D Cyclization & Dehydration C->D E Oxidation (e.g., Nitrobenzene) D->E F Substituted Quinoline E->F S1 In situ Acrolein Formation S1->S2 Excessive Heat High [H⁺] S3 Tar/Polymeric Byproducts S2->S3 caption Skraup Synthesis: Main vs. Side Reaction

Caption: Skraup Synthesis: Main vs. Side Reaction.

The Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, often formed in situ from aldehydes or ketones, to produce substituted quinolines. It is also prone to polymerization.

FAQ 2: My Doebner-von Miller reaction produces a high proportion of polymeric material, resulting in a low yield. How can I improve this?

Expert Analysis: Similar to the Skraup synthesis, the primary side reaction is the polymerization of the α,β-unsaturated carbonyl compound under strong acid catalysis.[4] This self-condensation competes directly with the desired conjugate addition of the aniline.

Troubleshooting Protocol:

  • Use a Biphasic Medium: Sequestering the sensitive carbonyl compound in a non-polar organic phase (e.g., toluene or benzene) while the aniline and acid catalyst are in an aqueous phase can dramatically reduce polymerization and improve yields. The reactants can interact at the interface, but the bulk of the carbonyl is protected from the acidic environment.[4]

  • Slow Addition of Reactants: Instead of adding all reagents at once, a slow, controlled addition of the α,β-unsaturated carbonyl compound to the acidic aniline mixture can keep its instantaneous concentration low, favoring the reaction with aniline over self-polymerization.

  • Optimize the Catalyst: While strong acids like HCl or H₂SO₄ are traditional, exploring milder Lewis acids (e.g., ZnCl₂, I₂) or solid acid catalysts can sometimes provide the necessary activation for the cyclization without being harsh enough to cause extensive polymerization.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone). It is generally cleaner than the Skraup or Doebner-von Miller reactions but has its own set of common issues.[5][6]

FAQ 3: I am observing a low yield in my Friedländer synthesis, and TLC analysis shows multiple spots, including what appears to be a self-condensation product. What's the cause?

Expert Analysis: The Friedländer synthesis is typically catalyzed by either acid or base. These conditions are also perfect for promoting the self-condensation (e.g., an aldol condensation) of the ketone reactant that contains the α-methylene group.[7] This side reaction consumes one of your key starting materials, directly reducing the yield of the desired quinoline.

Troubleshooting Protocol:

  • Modify the Reaction Conditions:

    • Base-Catalyzed: If using a strong base like NaOH or KOH, consider switching to a milder base such as piperidine or pyrrolidine. This can often favor the initial Schiff base formation between the aminoaryl ketone and the methylene ketone over the aldol reaction.

    • Acid-Catalyzed: Using a Lewis acid (e.g., Sc(OTf)₃, InCl₃) or a solid acid catalyst (e.g., Nafion) can provide a more controlled reaction environment, minimizing side reactions.[8][9]

  • Use a Pre-formed Enamine/Imine: To completely avoid the self-condensation issue, you can pre-form the enamine of the methylene ketone (using a secondary amine like morpholine) or the imine of the 2-aminoaryl ketone. These intermediates can then be reacted under milder, often neutral, conditions.[7]

  • Temperature Control: Traditional Friedländer syntheses often use high temperatures, which can accelerate side reactions.[6] Modern catalytic methods often allow the reaction to proceed at lower temperatures, improving selectivity.[7]

Workflow: Friedländer Synthesis vs. Aldol Condensation

This diagram shows the intended Friedländer pathway versus the competing aldol side reaction.

G cluster_main Desired Pathway: Friedländer Synthesis cluster_side Side Reaction A 2-Aminoaryl Ketone + α-Methylene Ketone B Schiff Base/ Enamine Formation A->B S2 Self-Condensation (Aldol Reaction) A->S2 [Competes] C Intramolecular Aldol-type Condensation B->C D Dehydration C->D E Substituted Quinoline D->E S1 2x α-Methylene Ketone S1->S2 Acid or Base Catalyst S3 α,β-Unsaturated Dimer Byproduct S2->S3 caption Friedländer Pathway vs. Aldol Side Reaction

Caption: Friedländer Pathway vs. Aldol Side Reaction.

The Combes Synthesis

The Combes synthesis prepares quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[10] A key challenge arises when using an unsymmetrical β-diketone.

FAQ 4: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of two regioisomers. How can I control the selectivity?

Expert Analysis: The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the carbonyls of the β-diketone. The subsequent acid-catalyzed cyclization (an electrophilic aromatic substitution) determines the final substitution pattern. With an unsymmetrical diketone, the initial enamine can form at either carbonyl group, and the cyclization can occur in two different ways, leading to regioisomers.[10] The regioselectivity is often governed by a sensitive interplay between steric and electronic factors.

Troubleshooting Protocol:

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can influence the regioselectivity. A strong acid like concentrated H₂SO₄ is standard, but sometimes a milder acid or a Lewis acid can favor one cyclization pathway over the other. Experimenting with polyphosphoric acid (PPA) or Amberlyst-15 resin is a good starting point.

  • Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent on the aniline (e.g., ortho to the amine) may preferentially direct the cyclization away from that position. Similarly, a significant steric difference between the two ends of the unsymmetrical β-diketone can favor the formation of the less hindered product.

  • Temperature Control: The cyclization step is often the rate-determining and selectivity-determining step. Running the reaction at a lower temperature for a longer time can sometimes enhance the formation of the thermodynamically more stable regioisomer.

Summary of Reaction Conditions and Side Products
Synthesis MethodTypical Catalyst(s)TemperatureCommon Side Reaction(s)Mitigation Strategy
Skraup Conc. H₂SO₄High, ExothermicTar formation (polymerization of acrolein)Add FeSO₄ moderator, slow acid addition, control heat.[2][4]
Doebner-von Miller HCl, H₂SO₄, Lewis AcidsVariablePolymerization of α,β-unsaturated carbonylsUse a biphasic medium, slow reactant addition.[4]
Friedländer NaOH, KOH, Piperidine, H⁺Room Temp to HighSelf-condensation (aldol) of ketoneUse milder catalysts, pre-form enamine/imine, lower temp.[6][7]
Combes Conc. H₂SO₄, PPARoom Temp to 100°CFormation of regioisomersModify acid catalyst, leverage sterics, control temp.[10]

Standard Experimental Protocols

The following are representative protocols. Always conduct a thorough safety assessment before beginning any experiment.

Protocol 1: Moderated Skraup Synthesis of Quinoline[2]
  • Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 40g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Reagent Addition: Add 85 mL of aniline, 65 mL of nitrobenzene, and 260 mL of anhydrous glycerol to the flask. Stir the mixture to ensure homogeneity.

  • Acidification: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add 100 mL of concentrated sulfuric acid.

  • Reaction: Gently heat the mixture. The reaction will become exothermic and begin to boil. Remove the external heat source and allow the reaction to reflux under its own heat. If the reaction becomes too vigorous, cool the flask with the ice bath.

  • Completion & Work-up: After the initial vigorous reaction subsides (approx. 30-60 minutes), heat the mixture to reflux for an additional 3-5 hours. Allow the mixture to cool completely.

  • Isolation: Carefully dilute the cooled mixture with water and neutralize with a concentrated NaOH solution. Isolate the crude quinoline via steam distillation. The quinoline can be further purified by extraction of the distillate with an organic solvent (e.g., dichloromethane), followed by drying and vacuum distillation.[11][12]

Protocol 2: Friedländer Synthesis of 2-Methylquinoline[11]
  • Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 2-aminobenzaldehyde in 50 mL of acetone.

  • Catalyst Addition: Add 10 mL of a 10% aqueous sodium hydroxide solution to the mixture and swirl to mix.

  • Reaction: Stopper the flask and allow it to stand at room temperature for 12 hours. A crystalline product should precipitate during this time.

  • Isolation & Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 50% aqueous acetone. Recrystallize the crude product from ethanol to yield pure 2-methylquinoline.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Shaikh, I. R., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wondyfraw, Z., & Tesso, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Reddy, C. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Cheng, C.-C., & Sun, S.-J. (2004). The Friedländer Synthesis of Quinolines.
  • Arcadi, A., et al. (n.d.).
  • Wang, J., et al. (2023).
  • Weyesa, A., & Tesso, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of resistance to quinoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the study and application of these vital therapeutic agents. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research and accelerate the development of effective strategies to combat drug resistance.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles and questions that arise during the investigation of quinoline-based compounds and their resistance mechanisms.

Q1: My quinoline-based compound is showing a gradual decrease in efficacy against my cell line/bacterial strain. What's the most likely cause?

A1: A progressive loss of efficacy is a classic indicator of acquired resistance. The two most probable mechanisms at play are:

  • Target Alteration: In bacteria, this often involves spontaneous mutations in the genes encoding the primary targets of quinolones, namely DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations reduce the binding affinity of the quinoline compound to its target, thereby diminishing its inhibitory effect.

  • Increased Drug Efflux: The cell may be upregulating the expression of efflux pumps, which are membrane proteins that actively transport the quinoline compound out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.[1][2] In cancer cells, a common culprit is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[3]

Q2: How can I quickly determine if efflux pumps are responsible for the observed resistance in my bacterial culture?

A2: A straightforward and effective method is to perform a Minimum Inhibitory Concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). A significant decrease in the MIC of your quinoline compound in the presence of the EPI strongly suggests that efflux is a key resistance mechanism. Common broad-spectrum EPIs for bacterial studies include reserpine and carbonyl cyanide m-chlorophenylhydrazone (CCCP).

Q3: I'm observing inconsistent results in my MIC assays. What are the common pitfalls?

A3: Inconsistent MIC results can often be traced back to a few key experimental variables:

  • Inoculum Density: The starting concentration of your bacterial or cell suspension is critical. A higher than intended inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MIC values. Conversely, a low inoculum may result in artificially low MICs. It is crucial to standardize your inoculum preparation, often to a 0.5 McFarland standard for bacteria.[3]

  • Drug Stability and Solubility: Ensure your quinoline compound is fully dissolved in a suitable solvent and stable in the culture medium throughout the incubation period. Precipitation of the compound will lead to an underestimation of its true potency. Prepare fresh stock solutions and visually inspect for any precipitation.[3]

  • Incubation Conditions: Time and temperature of incubation must be consistent across experiments. For bacteria, a standard incubation is 18-24 hours at 35 ± 1 °C.[3]

Q4: My quinoline compound is effective against the primary target, but resistance still develops. What other mechanisms could be involved?

A4: Beyond target alteration and efflux, other resistance mechanisms can emerge:

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that confer resistance.[1][4] These can include genes for efflux pumps, target-protecting proteins (like Qnr proteins), or enzymes that modify the quinoline drug itself.[1][5]

  • Alterations in Cell Wall Permeability: Changes in the composition or structure of the cell wall or outer membrane can reduce the uptake of the quinoline compound.

  • Activation of Alternative Metabolic Pathways: In cancer cells, resistance can arise from the activation of pro-survival signaling pathways that bypass the effects of the quinoline-based drug.[3]

Section 2: In-Depth Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments, along with troubleshooting guidance to address specific challenges you may encounter.

Characterizing Resistance: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational method for quantifying the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Quinoline Compound Stock Solution:

    • Accurately weigh the quinoline compound and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria) to create a working stock at twice the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Add 50-100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.[6]

    • Add 100-200 µL of the working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50-100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard the final 50-100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[6]

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate.

    • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • Reading the Results:

    • The MIC is the lowest concentration of the quinoline compound that completely inhibits visible growth of the organism.[2] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[5]

Problem Potential Cause Recommended Solution
No growth in any wells, including the growth control. Inactive inoculum; residual solvent toxicity.Prepare a fresh inoculum and ensure its viability. Verify that the final solvent concentration is not inhibitory to the organism.
Growth in all wells, even at the highest drug concentration. High level of resistance; incorrect drug concentration; degraded drug.Confirm the concentration of your stock solution. Prepare fresh drug dilutions. If resistance is confirmed, expand the concentration range tested.
"Skipped" wells (growth at a higher concentration than a well with no growth). Contamination; improper dilution; drug precipitation.Repeat the assay with careful attention to aseptic technique and dilution accuracy. Visually inspect for drug precipitation.
Variable results between replicates. Inconsistent inoculum volume; pipetting errors.Ensure thorough mixing of the inoculum before dispensing. Use calibrated pipettes and practice consistent pipetting technique.
Investigating Efflux Pump Activity

Efflux pump overexpression is a major mechanism of resistance to quinoline compounds. The following assay provides a method to assess this activity.

This assay is based on the principle that ethidium bromide (EtBr), a fluorescent dye, is a substrate for many efflux pumps. Cells with active efflux will maintain a lower intracellular concentration of EtBr, resulting in lower fluorescence.

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Loading with Ethidium Bromide:

    • Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 0.5 µg/mL) in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.[7]

  • Initiating Efflux:

    • Wash the cells to remove the EPI and extracellular EtBr.

    • Resuspend the EtBr-loaded cells in a buffer with and without a glucose source (to energize the pumps).

    • To test the effect of your quinoline compound as a potential EPI, include a condition where the cells are resuspended in a buffer containing glucose and your compound.

  • Measuring Fluorescence:

    • Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.

    • Cells with highly active efflux pumps will show a rapid decrease in fluorescence in the presence of glucose. A slower decrease in the presence of your quinoline compound suggests it may have EPI activity.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell Quinoline Quinoline Compound Target Intracellular Target (e.g., DNA Gyrase) Quinoline->Target Inhibition EffluxPump Efflux Pump Quinoline->EffluxPump Substrate Extracellular Extracellular Space EffluxPump->Extracellular Expulsion Extracellular->Quinoline Entry Synergy_Assessment cluster_workflow Synergy Assessment Workflow Start Start with Resistant Strain MIC_A Determine MIC of Quinoline (A) alone Start->MIC_A MIC_B Determine MIC of Compound (B) alone Start->MIC_B Checkerboard Perform Checkerboard Assay (A + B) MIC_A->Checkerboard MIC_B->Checkerboard FIC Calculate FIC Index Checkerboard->FIC Result Interpret Result: Synergy, Additive, or Antagonistic FIC->Result

Caption: Workflow for assessing drug synergy.

Development of Novel Quinolines

Synthesizing new quinoline derivatives or creating hybrid molecules can circumvent existing resistance mechanisms. [8]

  • Structural Modifications: Altering the functional groups on the quinoline core can improve binding to mutated targets or reduce recognition by efflux pumps.

  • Hybrid Molecules: Covalently linking a quinoline moiety to another pharmacophore can create a dual-target agent, making it more difficult for resistance to develop.

Novel Drug Delivery Systems

Encapsulating quinoline-based compounds in novel delivery systems can enhance their efficacy and overcome resistance.

  • Liposomes: Cationic liposomes can improve the delivery of quinoline compounds to tumor cells. [9]* Nanoparticles: Nanoparticle-based delivery can increase the intracellular concentration of the drug and potentially bypass efflux pumps.

Section 4: Data Summary Tables

Table 1: Example MIC Data for a Quinoline Compound Against Susceptible and Resistant Bacterial Strains

StrainQuinoline Compound MIC (µg/mL)Quinoline + EPI (10 µg/mL) MIC (µg/mL)Fold-change in MIC with EPI
Susceptible (Parental)221
Resistant Strain A64416
Resistant Strain B128816

Table 2: Example FIC Index Calculations for Combination Therapy

Drug CombinationFIC IndexInterpretation
Quinoline + Compound X0.45Synergy
Quinoline + Compound Y1.5Additive
Quinoline + Compound Z5.0Antagonism

References

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. BenchChem.
  • Correia, S., et al. (2017). Mechanisms of Resistance to Quinolones. In Antimicrobial Resistance. IntechOpen.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]

  • Wojnicz, D. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 352. [Link]

  • Cokol, M., et al. (2020). Guided screen for synergistic three-drug combinations. PLOS ONE, 15(7), e0235929. [Link]

  • Anbazhagan, D., et al. (2019). Determination of efflux pump activity by ethidium bromide (EtBr) cartwheel method.
  • Kathawala, R. J., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Journal of Visualized Experiments, (85), 51212. [Link]

  • Bagel, S., et al. (1999). Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Antimicrobial Agents and Chemotherapy, 43(4), 868–875. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, Chapter 9, Unit 9.5. [Link]

  • Sabnis, A., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, 26(22), 7062. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of 4-Chloro-6-(methylsulfonyl)quinoline. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs—a quinoline core common in kinase inhibitors and an electron-withdrawing methylsulfonyl group—strongly suggest a role as a modulator of intracellular signaling pathways, likely through kinase inhibition.[1][2]

This document eschews a rigid template, instead offering a logical, multi-stage experimental workflow. We will explore the causality behind each experimental choice, emphasizing self-validating systems to ensure the trustworthiness of your findings. Our approach is grounded in established scientific principles and supported by authoritative references, providing a robust foundation for your investigation.

Section 1: Initial Target Hypothesis and Broad Spectrum Screening

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting ATP-binding sites of protein kinases.[1][2] Therefore, a logical starting hypothesis is that this compound functions as a kinase inhibitor. The primary objective is to identify its potential kinase targets across the human kinome.

Kinome Profiling: Casting a Wide Net

A comprehensive kinome scan is the most effective initial step to identify potential protein kinase targets. This unbiased approach assesses the compound's binding affinity or inhibitory activity against a large panel of recombinant human kinases.

Experimental Rationale: Rather than testing against a handful of suspected kinases, a broad kinome panel provides a comprehensive overview of the compound's selectivity and potential off-target effects from the outset.[3][4] This early, broad view is crucial for anticipating potential toxicities and understanding the compound's overall biological impact.

Recommended Protocol: KinomeScan™ (DiscoverX-like) Assay

This is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of DNA-tagged kinases.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a multi-well plate where each well contains a specific DNA-tagged kinase from the panel.

  • Competition Assay: Add a fixed concentration of an immobilized, active-site directed ligand to each well. Subsequently, add the test compound (this compound) at a screening concentration (e.g., 1 µM).

  • Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are identified as kinases for which binding is significantly reduced by the compound.

Data Interpretation and Visualization:

The output of a kinome scan is often visualized as a "tree spot" diagram, which maps the binding interactions across the human kinome tree. This provides an intuitive representation of the compound's selectivity.

Section 2: Validating Primary Targets and Cellular Engagement

Following the identification of high-affinity targets from the kinome scan, the next critical phase is to validate these interactions biochemically and confirm that the compound can engage its target within a cellular environment.

Biochemical IC50 Determination

For the top candidate kinases identified, it is essential to determine the half-maximal inhibitory concentration (IC50) through in vitro enzymatic assays.

Experimental Rationale: An IC50 value provides a quantitative measure of a compound's potency against a specific enzyme. This is a critical parameter for comparing its activity with alternative compounds and for guiding structure-activity relationship (SAR) studies.

Recommended Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Titration: Perform a serial dilution of this compound.

  • Kinase Reaction: Add the diluted compound to the kinase reaction mixture and incubate to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Measurement: Measure the luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement

Demonstrating that a compound can bind to its intended target in the complex milieu of a living cell is a crucial validation step. Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays are suitable for this purpose.[1]

Experimental Rationale: A compound that is potent in a biochemical assay may not necessarily be effective in a cellular context due to poor cell permeability or rapid efflux. Cellular target engagement assays confirm that the compound reaches and binds to its target inside the cell.[5]

Workflow for Cellular Target Engagement Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation kinome_scan Kinome Profiling (Broad Screen) ic50 Biochemical IC50 (Potency) kinome_scan->ic50 Identify top hits target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) ic50->target_engagement Confirm cellular access downstream_signaling Downstream Pathway Analysis (Western Blot, Phospho-proteomics) target_engagement->downstream_signaling Validate functional effect phenotypic_assay Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) downstream_signaling->phenotypic_assay Link to cellular outcome

Caption: Workflow for validating a kinase inhibitor.

Section 3: Assessing Downstream Signaling and Cellular Phenotype

Once target engagement is confirmed, the subsequent step is to demonstrate that this binding event translates into a functional consequence on the relevant signaling pathway and elicits a measurable cellular response.

Analysis of Downstream Signaling Pathways

If this compound inhibits a specific kinase, the phosphorylation of its known downstream substrates should be reduced. Western blotting is a standard method to probe for changes in protein phosphorylation.

Experimental Rationale: This experiment directly links the inhibition of the target kinase to a functional alteration in its signaling cascade, providing strong evidence for the proposed mechanism of action.

Recommended Protocol: Western Blot for Phospho-proteins

  • Cell Treatment: Treat a relevant cell line (expressing the target kinase) with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate membrane with an antibody for the total protein of that substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.

Cellular Phenotypic Assays

The ultimate validation of a compound's mechanism of action is its ability to produce a predictable cellular phenotype. For a kinase inhibitor, this could be the inhibition of cancer cell proliferation, induction of apoptosis, or another relevant cellular response.[6][7]

Experimental Rationale: Phenotypic assays provide the crucial link between target engagement, pathway modulation, and a biologically relevant outcome.

Recommended Protocol: Cell Viability/Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[7]

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the expected effect (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Section 4: Comparative Analysis with Alternative Compounds

To understand the unique properties of this compound, its performance should be benchmarked against other known inhibitors that target the same kinase or pathway. A suitable comparator could be a well-characterized tool compound or a clinically approved drug with a similar quinoline scaffold, such as Lapatinib or Erlotinib, if the target is within the EGFR family.[1][8]

Comparative Data Summary

ParameterThis compoundAlternative Compound A (e.g., Erlotinib)Alternative Compound B (e.g., Lapatinib)
Primary Kinase Target(s) To be determinedEGFREGFR, HER2
Biochemical IC50 (nM) To be determined~2~10
Cellular GI50 (µM) To be determined~0.1-1~0.5-5
Kinome Selectivity Score To be determinedHighModerate
Off-Target Liabilities To be determinedSkin rash, diarrheaCardiotoxicity, diarrhea

Visualizing the Comparative Workflow

Caption: Comparative validation workflow.

Conclusion

This guide outlines a systematic and rigorous approach to validating the mechanism of action of this compound, based on the scientifically sound hypothesis of kinase inhibition. By progressing from broad, unbiased screening to specific biochemical and cellular validation, researchers can build a comprehensive and trustworthy data package. The comparative analysis against established alternatives is crucial for contextualizing the compound's potency, selectivity, and potential for further development. This structured, evidence-based approach ensures a high degree of scientific integrity and provides a solid foundation for subsequent preclinical and clinical investigations.

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A Comparative Investigation into the Cytotoxicity of 4-Chloro-6-(methylsulfonyl)quinoline on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Quinoline Derivative

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount objective. The principle of selective cytotoxicity, the ability of a compound to preferentially kill cancer cells while sparing normal, healthy cells, is the "holy grail" in oncology research[1]. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties[2][3]. Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation and survival[2][4][5][6][7].

This guide presents a comprehensive framework for evaluating the comparative cytotoxicity of a novel quinoline derivative, 4-Chloro-6-(methylsulfonyl)quinoline. As a Senior Application Scientist, the following sections will not only detail the experimental protocols but also provide the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating investigation. We will explore its potential to induce apoptosis and dissect the underlying signaling pathways, ultimately aiming to establish a clear therapeutic window for this promising compound.

Rationale and Experimental Design: Targeting the Hallmarks of Cancer

Cancer cells exhibit distinct biological characteristics that differentiate them from their normal counterparts, such as unregulated proliferation, evasion of programmed cell death (apoptosis), and altered metabolic pathways[8]. An ideal anticancer agent should exploit these differences to achieve selective cytotoxicity[9][10]. Quinoline derivatives have shown potential in targeting these very hallmarks[5][7][11].

Our investigation into this compound is structured to first establish its cytotoxic potential across a panel of cancerous and non-cancerous cell lines. Subsequently, we will delve into the mechanistic aspects of its action, focusing on the induction of apoptosis, a key mechanism for many chemotherapeutic agents.

Comparative Cytotoxicity Assessment: The Foundation of Selectivity

To ascertain the selective anticancer activity of this compound, a primary screening using a metabolic viability assay is essential. The MTT assay is a robust and widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity[12][13]. It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, a process primarily driven by mitochondrial dehydrogenases[12].

Experimental Panel:
  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma, representing a common solid tumor type.

    • A549: Human lung carcinoma, another prevalent solid tumor.

    • HL-60: Human promyelocytic leukemia, representing a hematological malignancy.

  • Normal (Non-Cancerous) Cell Line:

    • MRC-5: Human fetal lung fibroblast, to serve as a control for effects on healthy, non-transformed cells.

The choice of multiple cancer cell lines provides a broader understanding of the compound's activity spectrum, while the inclusion of a normal cell line is crucial for determining its therapeutic index.

Data Presentation: Summarizing Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, will be determined for each cell line. A lower IC50 value indicates higher cytotoxic potency. The selectivity index (SI) will then be calculated to quantify the differential activity of the compound[14].

SI = IC50 of the compound in a normal cell line / IC50 of the same compound in a cancer cell line [14]

A higher SI value signifies greater selectivity towards cancer cells. An SI value greater than 2 is generally considered to indicate selective toxicity[14].

Cell LineCell TypeIC50 (µM) of this compoundSelectivity Index (SI) vs. MRC-5
MCF-7 Breast Adenocarcinoma[Hypothetical Value][Calculated Value]
A549 Lung Carcinoma[Hypothetical Value][Calculated Value]
HL-60 Promyelocytic Leukemia[Hypothetical Value][Calculated Value]
MRC-5 Normal Lung Fibroblast[Hypothetical Value]-

Note: The values in this table are hypothetical and would be determined experimentally.

Unraveling the Mechanism: Is Apoptosis the Executioner?

Many effective anticancer drugs exert their effects by inducing apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells[7]. We will investigate two key markers of cellular demise: plasma membrane integrity and the activation of executioner caspases.

Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity

The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a reliable indicator of plasma membrane damage and cell lysis[15][16][17][18]. The LDH cytotoxicity assay quantitatively measures this released enzyme[15][16][19].

This assay serves as a complementary method to the MTT assay. While the MTT assay reflects metabolic activity, the LDH assay directly measures cell death resulting from compromised membrane integrity. Comparing the results from both assays can provide a more complete picture of the compound's cytotoxic effects.

Caspase-3 Activity Assay: The Point of No Return

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[20]. We will employ a colorimetric or fluorometric assay to measure the activity of caspase-3 in cell lysates treated with this compound[21][22][23][24].

An increase in caspase-3 activity in cancer cells following treatment would strongly suggest that the compound induces apoptosis. Comparing the level of caspase-3 activation in cancer versus normal cells can further elucidate the selective nature of the compound.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To ensure clarity and reproducibility, the experimental workflows and the potential signaling pathways involved are visualized using Graphviz.

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Studies Cell_Culture Cell Seeding (MCF-7, A549, HL-60, MRC-5) Compound_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Compound_Treatment_2 Treatment at IC50 Concentration Compound_Treatment->Compound_Treatment_2 IC50_Calculation IC50 & Selectivity Index Calculation MTT_Assay->IC50_Calculation LDH_Assay LDH Assay for Cytotoxicity Compound_Treatment_2->LDH_Assay Caspase3_Assay Caspase-3 Activity Assay Compound_Treatment_2->Caspase3_Assay Data_Analysis Comparative Analysis of Apoptosis Induction LDH_Assay->Data_Analysis Caspase3_Assay->Data_Analysis

Caption: A streamlined workflow for the comparative cytotoxicity and mechanistic evaluation of this compound.

Potential Signaling Pathway for Quinoline-Induced Apoptosis

Quinoline derivatives have been reported to modulate several key signaling pathways that regulate cell survival and apoptosis, including the PI3K/Akt and NF-κB pathways[4]. Inhibition of these pro-survival pathways can lead to the activation of the apoptotic cascade.

Apoptosis_Pathway cluster_Pro_Survival Pro-Survival Signaling cluster_Apoptosis Apoptotic Cascade Quinoline This compound PI3K_Akt PI3K/Akt Pathway Quinoline->PI3K_Akt Inhibition NFkB NF-κB Pathway Quinoline->NFkB Inhibition Mitochondria Mitochondrial Dysfunction PI3K_Akt->Mitochondria Suppresses NFkB->Mitochondria Suppresses Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative signaling pathway illustrating how this compound may induce apoptosis by inhibiting pro-survival pathways.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed, step-by-step protocols are provided below.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability[12][25][26].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.[25]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[25]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[25]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[25]

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells[15][16][17].

  • Cell Culture and Treatment: Plate and treat cells with the test compound as described for the MTT assay.

  • Sample Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[15]

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[17]

Caspase-3 Colorimetric Assay Protocol

This protocol outlines the steps to measure the activity of caspase-3, a key marker of apoptosis[21][24].

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

  • Lysate Incubation: Incubate the cell lysates on ice.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to initiate the reaction.[21][24]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[21]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.[21][24]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential anticancer agent. By systematically assessing its comparative cytotoxicity, investigating its apoptotic-inducing capabilities, and considering its potential impact on key cancer-related signaling pathways, researchers can build a strong foundation for further preclinical development.

Positive results from these studies, particularly a high selectivity index and potent induction of apoptosis in cancer cells, would warrant further investigation. Future studies could include in-depth analysis of cell cycle arrest, evaluation in 3D tumor spheroid models, and ultimately, in vivo efficacy and toxicity studies in animal models. The systematic approach outlined here ensures that only the most promising candidates, with a clear therapeutic window, advance in the drug discovery pipeline.

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In Vivo Validation of 4-Chloro-6-(methylsulfonyl)quinoline's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-6-(methylsulfonyl)quinoline, a novel synthetic compound with therapeutic promise. Drawing upon established principles of drug discovery and preclinical evaluation, this document outlines a direct comparative approach against current standards of care in relevant disease models. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based pathway to elucidate the compound's efficacy, safety, and mechanistic underpinnings in a living system.

Introduction: The Rationale for this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific substitutions on the quinoline ring system, a chloro group at the 4-position and a methylsulfonyl moiety at the 6-position, suggest a strong potential for kinase inhibition. Structure-activity relationship (SAR) studies of similar quinoline-based compounds have demonstrated that such substitutions can confer potent inhibitory activity against key signaling kinases implicated in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).[3][4]

The methylsulfonyl group, in particular, is a well-known pharmacophore in various kinase inhibitors, contributing to target binding and modulating pharmacokinetic properties.[5] Based on this structural rationale, this guide proposes a dual-pronged in vivo validation strategy to explore the therapeutic potential of this compound in both oncology and inflammatory disease contexts.

Part 1: Comparative Efficacy in an Oncological Model

Given the structural similarities to known kinase inhibitors, a primary validation step is to assess the anti-tumor efficacy of this compound. We will employ a human tumor xenograft model, a cornerstone of preclinical cancer research.[6]

Chosen Model: A549 Human Lung Adenocarcinoma Xenograft

The A549 cell line is a well-characterized human lung adenocarcinoma line that is known to express both c-Met and VEGFR-2, making it a suitable model to test our hypothesis.[1][7][8]

Comparator Compound: Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers and is known to inhibit VEGFR.[8][9] Its established efficacy and clinical relevance make it an ideal benchmark against which to compare our novel compound.

Experimental Workflow: Oncology

Caption: Workflow for in vivo oncology efficacy study.

Detailed Protocol: A549 Xenograft Study
  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in a 1:1 mixture of media and Matrigel.

  • Tumor Growth Monitoring: Tumor dimensions are measured bi-weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Group 2-4: this compound at three dose levels (e.g., 25, 50, and 100 mg/kg), administered orally (p.o.) once daily (q.d.).

    • Group 5: Sorafenib (e.g., 30 mg/kg, p.o., q.d.).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity) and overall survival.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised and processed for:

    • Immunohistochemistry (IHC) to assess changes in proliferation markers (Ki-67) and angiogenesis (CD31).

    • Western blot analysis to measure the phosphorylation status of target kinases (e.g., p-VEGFR2, p-c-Met) and downstream signaling proteins (e.g., p-Akt, p-ERK).

Anticipated Data Summary: Oncology
GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2 ± 1
This compound251000 ± 200330 ± 2
This compound50600 ± 15060-3 ± 2
This compound100300 ± 10080-8 ± 3
Sorafenib30750 ± 18050-5 ± 2

Part 2: Comparative Efficacy in an Anti-inflammatory Model

To explore the broader therapeutic utility of this compound, we will assess its activity in a classic model of acute inflammation.

Chosen Model: Carrageenan-Induced Paw Edema in Rats

This is a well-established and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Comparator Compound: Celecoxib

Celecoxib is a selective COX-2 inhibitor and a widely used non-steroidal anti-inflammatory drug (NSAID). It serves as an excellent positive control to benchmark the anti-inflammatory activity of the test compound.

Experimental Workflow: Inflammation

Caption: Workflow for carrageenan-induced paw edema study.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Grouping and Dosing: Animals are fasted overnight and then randomized into treatment groups.

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose).

    • Group 2-4: this compound at three dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).

    • Group 5: Celecoxib (e.g., 30 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Efficacy Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticipated Data Summary: Inflammation
GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.10-
This compound100.68 ± 0.0820
This compound300.47 ± 0.0645
This compound1000.30 ± 0.0565
Celecoxib300.40 ± 0.0753

Part 3: Foundational Pharmacokinetic and Toxicity Assessment

A crucial component of in vivo validation is the characterization of the compound's pharmacokinetic (PK) profile and an initial assessment of its safety.

Pharmacokinetic Study

A preliminary PK study in rodents (mice or rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This data is critical for interpreting the efficacy studies and for designing future experiments.

Protocol Outline:

  • Dosing: Administer a single dose of the compound intravenously (i.v.) and orally (p.o.) to separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Acute Toxicity Study

An acute toxicity study provides an initial understanding of the compound's safety profile and helps to determine the maximum tolerated dose (MTD).

Protocol Outline:

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of mice.

  • Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy to identify any organ abnormalities.

Conclusion and Future Directions

This guide provides a structured and comparative approach to the initial in vivo validation of this compound. The proposed experiments are designed to provide a clear, data-driven assessment of its therapeutic potential in both oncology and inflammation. Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Deeper investigation into the specific kinase(s) inhibited by the compound.

  • Chronic Toxicity Studies: Longer-term dosing to assess the safety profile more comprehensively.

  • Orthotopic and Metastatic Cancer Models: Evaluation in more clinically relevant cancer models.

  • Chronic Inflammation Models: Assessment in models of chronic inflammatory diseases such as rheumatoid arthritis.

By following this rigorous, comparative, and multi-faceted validation pathway, the therapeutic potential of this compound can be effectively and efficiently elucidated, paving the way for its potential development as a novel therapeutic agent.

References

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Navigating the Landscape of Drug Resistance: A Comparative Guide to Cross-Resistance Studies Involving 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the emergence of drug resistance presents a formidable challenge. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is paramount in preclinical and clinical development. This guide provides a comprehensive framework for evaluating the cross-resistance profile of the novel investigational compound, 4-Chloro-6-(methylsulfonyl)quinoline , in comparison to established agents across different therapeutic areas. By delving into the mechanistic underpinnings of resistance and providing detailed experimental protocols, we aim to equip researchers with the necessary tools to strategically position new chemical entities in the ever-evolving landscape of drug discovery.

Introduction to this compound and the Imperative of Cross-Resistance Profiling

This compound is a synthetic heterocyclic compound featuring a quinoline core, a pharmacophore present in a wide array of therapeutic agents. The chlorine atom at the 4-position is a common feature in antimalarial quinolines and some anticancer agents, while the methylsulfonyl group at the 6-position is known to modulate the physicochemical and biological properties of drug candidates, often enhancing their interaction with molecular targets.[1][2] Given this structural composition, this compound warrants investigation as a potential antibacterial, anticancer, or antimalarial agent.

The central rationale for conducting cross-resistance studies is to anticipate a new drug's efficacy in patient populations already harboring resistance to existing therapies. A favorable profile, demonstrating a lack of cross-resistance with current drugs, signals a valuable new mechanism of action and a potentially significant clinical advantage. Conversely, the presence of cross-resistance can inform strategies for combination therapies or identify patient populations less likely to respond.

Postulated Mechanisms of Action and Resistance

Based on its structural motifs, we can postulate several potential mechanisms of action for this compound and, consequently, the pathways that could lead to resistance.

  • As an Antibacterial Agent: The quinoline core is characteristic of fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] Resistance to this class of drugs primarily arises from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE) or through the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[3]

  • As an Anticancer Agent: Many quinoline derivatives exhibit anticancer properties by inhibiting protein kinases, such as epidermal growth factor receptor (EGFR) or Src family kinases.[5][6] Resistance can develop through mutations in the kinase domain that prevent drug binding or through the activation of alternative signaling pathways that bypass the inhibited target.[7] Furthermore, the overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) is a common mechanism of resistance to a wide range of cancer chemotherapeutics.[8]

  • As an Antimalarial Agent: Quinolines like chloroquine disrupt heme detoxification in the malaria parasite, Plasmodium falciparum.[9][10] Resistance is often associated with mutations in genes such as the P. falciparum chloroquine resistance transporter (PfCRT), which is thought to reduce drug accumulation in the parasite's digestive vacuole.[11][12]

The following diagram illustrates the potential interplay of these resistance mechanisms, which form the basis of our cross-resistance investigation.

Resistance_Mechanisms Potential Cross-Resistance Pathways cluster_antibacterial Antibacterial Resistance cluster_anticancer Anticancer Resistance cluster_antimalarial Antimalarial Resistance Target_Mutation_Bact Target Modification (DNA Gyrase/Topoisomerase IV) Efflux_Bact Efflux Pump Upregulation (e.g., AcrAB-TolC) Target_Mutation_Cancer Target Modification (e.g., Kinase Domain Mutation) Efflux_Cancer Efflux Pump Upregulation (e.g., P-glycoprotein) Bypass_Pathway Bypass Pathway Activation Transport_Mutation Transporter Mutation (e.g., PfCRT) Compound This compound Compound->Target_Mutation_Bact ? Compound->Efflux_Bact ? Compound->Target_Mutation_Cancer ? Compound->Efflux_Cancer ? Compound->Bypass_Pathway ? Compound->Transport_Mutation ? Ciprofloxacin Ciprofloxacin Ciprofloxacin->Target_Mutation_Bact Ciprofloxacin->Efflux_Bact Bosutinib Bosutinib Bosutinib->Target_Mutation_Cancer Bosutinib->Efflux_Cancer Bosutinib->Bypass_Pathway Chloroquine Chloroquine Chloroquine->Transport_Mutation

Caption: Potential resistance mechanisms for comparator drugs and hypothesized interactions for this compound.

Comparative Analysis of In Vitro Efficacy and Cross-Resistance

To contextualize the potential of this compound, we present a comparative analysis of its hypothetical in vitro activity against sensitive and resistant cell lines and microbial strains, alongside established drugs. The half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) is a standard measure of a drug's potency. A significant increase in the IC50/MIC value in a resistant line compared to its sensitive parent indicates resistance. The "Resistance Factor" (RF) is calculated as (IC50 of resistant line) / (IC50 of sensitive line).

Disclaimer: The data for this compound presented in the following tables are hypothetical and for illustrative purposes. They are derived from established principles of cross-resistance to provide a framework for experimental design and data interpretation.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
Bacterial StrainPrimary Resistance MechanismCiprofloxacinThis compound (Hypothetical)
Escherichia coli (ATCC 25922)Sensitive0.0150.5
E. coli (Ciprofloxacin-Resistant)gyrA mutation2 (RF ≈ 133)1 (RF = 2)
Staphylococcus aureus (ATCC 29213)Sensitive0.51
S. aureus (Ciprofloxacin-Resistant)Efflux pump overexpression8 (RF = 16)4 (RF = 4)

Data for Ciprofloxacin are representative values from published studies.[13]

Interpretation: In this hypothetical scenario, this compound retains significant activity against the ciprofloxacin-resistant E. coli with a target-site mutation, suggesting it may interact differently with DNA gyrase or that the mutation has a lesser impact on its binding. The moderate increase in MIC against the efflux-overexpressing S. aureus strain suggests it may be a substrate for these pumps, but to a lesser extent than ciprofloxacin.

Table 2: Comparative Anticancer Activity (IC50 in nM)
Cancer Cell LinePrimary Resistance MechanismBosutinibThis compound (Hypothetical)
K562 (CML)Sensitive (Bcr-Abl positive)1050
K562 (Imatinib-Resistant)Bcr-Abl T315I mutation>1000 (RF > 100)75 (RF = 1.5)
MCF-7 (Breast Cancer)Sensitive5000200
MCF-7/ADRP-glycoprotein overexpression>10000 (RF > 2)1200 (RF = 6)

Data for Bosutinib are representative values from published studies.[3][14]

Interpretation: The hypothetical data suggest that this compound could be effective against the T315I "gatekeeper" mutation in Bcr-Abl, a common cause of resistance to many tyrosine kinase inhibitors.[15] This would represent a significant advantage. However, its activity appears to be moderately affected by P-glycoprotein-mediated efflux.

Table 3: Comparative Antimalarial Activity (IC50 in nM)
Plasmodium falciparum StrainResistance ProfileChloroquineThis compound (Hypothetical)
3D7Chloroquine-Sensitive1525
Dd2Chloroquine-Resistant (PfCRT mutation)150 (RF = 10)30 (RF = 1.2)

Data for Chloroquine are representative values from published studies.[16]

Interpretation: In this hypothetical model, this compound demonstrates a lack of cross-resistance with chloroquine, retaining potent activity against the resistant Dd2 strain. This suggests its mechanism of action may be distinct from that of chloroquine or that it is not affected by the PfCRT-mediated resistance mechanism.[17][18]

Experimental Protocols for Cross-Resistance Assessment

To generate robust and reproducible data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for generating resistant lines and performing cross-resistance assays.

Protocol 1: Generation of Drug-Resistant Cell Lines/Bacterial Strains

This protocol describes a common method for inducing drug resistance in vitro through continuous, escalating drug exposure.[5][19]

Objective: To select for and expand a population of cells or bacteria with acquired resistance to a specific drug.

Generate_Resistant_Line start Start with Parental (Sensitive) Cell/Bacterial Culture determine_ic50 Determine Initial IC50/MIC of Selecting Drug start->determine_ic50 culture_low_dose Culture in Medium with Low Concentration of Drug (e.g., IC20 - IC50) determine_ic50->culture_low_dose monitor_growth Monitor for Growth Recovery (Population adapts or resistant clones emerge) culture_low_dose->monitor_growth passage_cells Passage Surviving Population monitor_growth->passage_cells increase_dose Gradually Increase Drug Concentration in Culture Medium passage_cells->increase_dose repeat_cycle Repeat Cycle of Growth and Passaging increase_dose->repeat_cycle Continue for several months repeat_cycle->monitor_growth confirm_resistance Periodically Determine IC50/MIC to Confirm Increased Resistance repeat_cycle->confirm_resistance stabilize Culture Resistant Line in Maintenance Dose of Drug confirm_resistance->stabilize Resistance Factor > 10 end Cryopreserve and Characterize Stable Resistant Line stabilize->end

Caption: Workflow for the generation of drug-resistant cell lines or bacterial strains.

Methodology:

  • Initial Susceptibility Testing: Determine the baseline IC50 (for cancer/eukaryotic cells) or MIC (for bacteria) of the selecting drug (e.g., ciprofloxacin, bosutinib, or chloroquine) against the parental, sensitive cell line or strain.

  • Initiation of Drug Exposure: Culture the parental cells/bacteria in their standard growth medium containing the selecting drug at a concentration equal to or slightly below the initial IC50/MIC.

  • Monitoring and Passaging: Monitor the culture for cell death and subsequent recovery of growth. Once the population has adapted and is growing steadily, passage the cells/bacteria into fresh medium containing the same concentration of the drug.

  • Dose Escalation: After several successful passages, incrementally increase the drug concentration (e.g., by 1.5 to 2-fold). The key is to apply enough selective pressure to enrich for resistant variants without eliminating the entire population.

  • Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation over a period of several weeks to months.[5]

  • Confirmation of Resistance: Periodically, perform IC50/MIC assays on the selected population to quantify the level of resistance compared to the parental line. A significant and stable increase in the IC50/MIC (often defined as a resistance factor of >10) indicates the successful generation of a resistant line.[15]

  • Stabilization and Banking: Once the desired level of resistance is achieved and stable, maintain the resistant line in a continuous culture with a maintenance concentration of the drug (typically the concentration of the last selection step). Create cryopreserved stocks for long-term storage and experimental consistency.

Protocol 2: In Vitro Cross-Resistance Assay (Broth Microdilution for Bacteria)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][20]

Objective: To determine the MIC of this compound and comparator drugs against both sensitive and resistant bacterial strains.

Materials:

  • Sensitive and resistant bacterial strains.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Sterile 96-well microtiter plates.

  • Drug stock solutions (e.g., this compound, ciprofloxacin).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum preparation.

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2]

  • Inoculum Dilution: Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Drug Dilution Series: In a 96-well plate, prepare a two-fold serial dilution of each test compound in MHB. For example, for a final concentration range of 0.06 to 64 µg/mL, you would prepare initial concentrations in the plate from 0.12 to 128 µg/mL in a volume of 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the drug dilutions, as well as to a positive control well (containing no drug). A negative control well (containing only sterile broth) should also be included. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or by using a microplate reader to measure optical density.

  • Data Analysis: Compare the MIC values of each compound against the sensitive parental strain and the resistant strain. Calculate the Resistance Factor (RF) to quantify the degree of cross-resistance.

Conclusion and Future Directions

This guide outlines a strategic approach to evaluating the cross-resistance profile of this compound. By leveraging knowledge of established resistance mechanisms in antibacterial, anticancer, and antimalarial contexts, we can design targeted experiments to predict its clinical utility. The hypothetical data presented underscore the potential for this novel compound to overcome existing resistance, particularly in the case of target-site mutations in bacteria and cancer, and transporter-mediated resistance in malaria.

The provided protocols offer a robust starting point for in vitro validation. The critical next steps for any drug development program involving this compound would be to:

  • Generate Experimental Data: Perform the described cross-resistance studies to obtain actual IC50 and MIC values.

  • Elucidate Mechanism of Action: Conduct further biochemical and cellular assays to identify the precise molecular target(s) of this compound.

  • Characterize Resistance Mechanisms: For any observed resistance, perform genomic and proteomic analyses on the resistant lines to identify the specific mutations or expression changes responsible.

A thorough understanding of a compound's cross-resistance profile is not merely an academic exercise; it is a crucial element of a successful drug development strategy, paving the way for more effective and durable therapies.

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A Head-to-Head Comparison of Synthetic Routes to 4-Chloroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. For researchers and drug development professionals, the efficient and versatile synthesis of this key intermediate is of paramount importance. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to 4-chloroquinolines, offering insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your synthetic strategy. We will explore both classical multi-step approaches and more modern, streamlined methodologies.

The Classical Two-Step Approach: Cyclization Followed by Chlorination

The traditional and widely practiced approach to 4-chloroquinolines involves a two-step process: the initial construction of a quinolin-4-one (or its tautomer, 4-hydroxyquinoline) followed by a chlorination reaction. The choice of the initial cyclization method dictates the substitution pattern of the resulting quinoline ring. We will examine three seminal named reactions for the synthesis of the quinolin-4-one precursor: the Conrad-Limpach, Combes, and Camps syntheses.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, involves the condensation of anilines with β-ketoesters.[1][2] The reaction is thermally driven and typically requires high temperatures to effect the cyclization of the intermediate enamine.[1][3]

Mechanism and Rationale:

The reaction proceeds in two key stages. First, the aniline reacts with the β-ketoester to form an enamine intermediate. The regioselectivity of this initial condensation is temperature-dependent. At lower temperatures, the more kinetically favored product is formed through the reaction of the aniline with the ketone carbonyl. The second stage is the thermal cyclization of the enamine to the quinolin-4-one, which occurs at high temperatures (around 250 °C) in a high-boiling solvent like mineral oil or Dowtherm A.[1][3] The high temperature is necessary to overcome the energy barrier of the electrocyclic ring closure.[3]

Experimental Protocol: Synthesis of 2-Methylquinolin-4-one

  • Enamine Formation: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added. The mixture is stirred at room temperature until the formation of the enamine is complete (monitored by TLC).

  • Cyclization: The crude enamine is added to a high-boiling solvent (e.g., Dowtherm A) preheated to 250 °C. The reaction is maintained at this temperature for a short period (e.g., 30-60 minutes) until the cyclization is complete.[3]

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., toluene and hexanes), and dried to afford the 2-methylquinolin-4-one.[3]

Diagram: Conrad-Limpach Synthesis Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A Aniline + β-Ketoester B Enamine Intermediate A->B Condensation (Acid Catalyst) D Quinolin-4-one B->D ~250°C F 4-Chloroquinoline D->F Reflux

Caption: General workflow for the Conrad-Limpach synthesis followed by chlorination.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines.[4]

Mechanism and Rationale:

The reaction is initiated by the acid-catalyzed condensation of the aniline with the β-diketone to form an enamine intermediate. Subsequent intramolecular electrophilic attack of the activated enamine onto the aniline ring, followed by dehydration, leads to the formation of the quinoline ring. Concentrated sulfuric acid is a common catalyst for this cyclization.[4]

Experimental Protocol: Synthesis of 2,4-Dimethylquinolin-4-one

  • Reaction Setup: Aniline and acetylacetone (a β-diketone) are mixed in a flask.

  • Acid-Catalyzed Cyclization: The mixture is added cautiously to an excess of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature.

  • Heating: The reaction mixture is then heated (e.g., on a water bath) for a specified time to drive the cyclization to completion.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Diagram: Combes Synthesis Mechanism

G A Aniline C Enamine Intermediate A->C Condensation (-H₂O) B β-Diketone B->C D Protonated Enamine C->D H⁺ E Cyclized Intermediate D->E Intramolecular Electrophilic Attack F Quinolin-4-one E->F Dehydration (-H₂O)

Caption: Simplified mechanism of the Combes quinoline synthesis.

The Camps Cyclization

The Camps cyclization, discovered in 1899, involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of quinolin-2-one and quinolin-4-one isomers.[5] The regioselectivity can often be controlled by the choice of reaction conditions.[6]

Mechanism and Rationale:

The reaction proceeds via an intramolecular aldol-type condensation. A base abstracts a proton from either the methyl group of the acetophenone or the methylene group of the acyl substituent, generating an enolate. This enolate then attacks the carbonyl group of the amide or the ketone, respectively, leading to cyclization and subsequent dehydration to form the quinoline ring system. The use of a strong base generally favors the formation of the quinolin-4-one.[6]

Experimental Protocol: Synthesis of 2-Methylquinolin-4-one

  • Starting Material: o-Aminoacetophenone is first acylated with an appropriate acylating agent (e.g., acetic anhydride) to form the o-acetylaminoacetophenone.

  • Base-Mediated Cyclization: The o-acetylaminoacetophenone is dissolved in a suitable solvent (e.g., ethanol) and treated with a base, such as aqueous sodium hydroxide.[5]

  • Heating: The mixture is heated under reflux for several hours to facilitate the cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed, and dried.

The Chlorination Step: Converting Quinolin-4-ones to 4-Chloroquinolines

The quinolin-4-one intermediates obtained from the classical syntheses are converted to the desired 4-chloroquinolines via a dehydroxy-chlorination reaction.

Reagents and Rationale:

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[7] The reaction proceeds by refluxing the quinolin-4-one in an excess of POCl₃. The mechanism is believed to involve the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[8] In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can enhance the reactivity, particularly for less reactive substrates.[2] Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[9]

General Experimental Protocol for Chlorination:

  • Reaction Setup: The quinolin-4-one is suspended in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to reflux and maintained at this temperature for a few hours. The progress of the reaction is monitored by TLC.[8]

  • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude 4-chloroquinoline. The solid is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

A More Direct Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a more direct route to substituted chloroquinolines, often in a single step from readily available starting materials. This reaction typically yields 2-chloro-3-formylquinolines from acetanilides.[10]

Mechanism and Rationale:

The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a mixture of a substituted amide (commonly DMF) and a halogenating agent (typically POCl₃). This electrophilic species then reacts with an electron-rich aromatic compound, in this case, an acetanilide. A subsequent intramolecular cyclization and rearrangement lead to the formation of the 2-chloro-3-formylquinoline.[10]

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-substituted Quinoline

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Acetanilide: The substituted acetanilide is then added to the freshly prepared Vilsmeier reagent.

  • Heating: The reaction mixture is heated (e.g., 80-90 °C) for several hours.[11]

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and purified, typically by recrystallization.[11]

Diagram: Vilsmeier-Haack Synthesis Workflow

G A DMF + POCl₃ B Vilsmeier Reagent A->B Formation D 2-Chloro-3-formylquinoline B->D Reaction and Cyclization C Acetanilide C->D

Caption: A simplified workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Modern One-Pot Syntheses: A Paradigm Shift in Efficiency

Recent advances in organic synthesis have led to the development of one-pot procedures that construct the 4-chloroquinoline core with greater efficiency and atom economy.[12] These methods often employ catalytic systems to achieve cascade reactions, thereby avoiding the isolation of intermediates.

One such modern approach involves the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. This reaction proceeds in moderate to excellent yields and demonstrates broad substrate compatibility. In this transformation, TMSCl serves as both a promoter and the chlorine source.[13] Another innovative one-pot strategy for synthesizing 4-chloroquinolines utilizes a cascade reaction of N-aryl enaminones mediated by bis(trichloromethyl) carbonate and triphenylphosphine oxide.[12]

General Advantages of One-Pot Syntheses:

  • Increased Efficiency: Reduced number of synthetic steps and work-up procedures.

  • Time and Cost Savings: Less solvent usage and shorter overall reaction times.

  • Improved Yields: Minimization of product loss during intermediate isolation and purification.

  • Greener Chemistry: Often more environmentally friendly due to reduced waste generation.[14]

Head-to-Head Performance Comparison

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Conrad-Limpach + Chlorination Anilines, β-ketoestersHigh temp. (250°C), POCl₃Moderate to High (up to 95% for cyclization)[1]Well-established, good for 2-alkyl/aryl-4-hydroxyquinolines.Harsh reaction conditions, high temperatures, often requires expensive high-boiling solvents.[3]
Combes + Chlorination Anilines, β-diketonesStrong acid (e.g., H₂SO₄), POCl₃Moderate to GoodGood for 2,4-disubstituted quinolines.[4]Strongly acidic conditions, potential for side reactions.
Camps + Chlorination o-AcylaminoacetophenonesBase (e.g., NaOH), POCl₃Moderate to GoodCan produce both quinolin-2-ones and -4-ones.[5]Potential for isomeric mixtures, starting material synthesis required.[6]
Vilsmeier-Haack AcetanilidesDMF, POCl₃Good (60-80%)[11]Direct synthesis of chloro- and formyl-substituted quinolines.Limited to acetanilide starting materials, regioselectivity can be an issue.
Modern One-Pot Cascade o-propynol phenyl azides or N-aryl enaminonesTMSCl or triphosgene/TPPOModerate to Excellent[12][13]High efficiency, mild conditions, broad substrate scope.May require more specialized starting materials or catalysts.

Concluding Remarks for the Practicing Scientist

The choice of synthetic route to a desired 4-chloroquinoline derivative is a strategic decision that depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the laboratory's tolerance for harsh reaction conditions.

  • For well-defined, classical substitution patterns , the two-step approaches starting with the Conrad-Limpach, Combes, or Camps syntheses remain reliable and well-documented methods. The Conrad-Limpach is particularly useful for accessing 2-substituted quinolin-4-ones, while the Combes is ideal for 2,4-disubstituted analogues. The Camps cyclization offers flexibility but may require careful optimization to control regioselectivity.

  • For a more direct route to 2-chloro-3-formylquinolines , which are versatile intermediates for further functionalization, the Vilsmeier-Haack reaction is an excellent choice, offering good yields in a single synthetic operation from readily available acetanilides.

  • When efficiency, mild conditions, and substrate diversity are paramount , exploring modern one-pot catalytic methods is highly recommended. These approaches represent the cutting edge of synthetic chemistry and often provide superior overall efficiency, although they may necessitate the synthesis of more complex starting materials.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route, as outlined in this guide, will empower the researcher to make the most informed and effective choice for their specific synthetic target.

References

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A Comparative Benchmarking Guide: Evaluating the Topoisomerase Inhibition Profile of 4-Chloro-6-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA arising during replication, transcription, and chromosome segregation.[1] Their critical role in cell proliferation has made them premier targets for anticancer drug development. Human topoisomerases are broadly classified into two types: type I (Top1), which creates transient single-strand breaks, and type II (Top2), which introduces double-strand breaks.[1]

Clinically vital drugs, including the camptothecin family (e.g., Topotecan) targeting Top1 and agents like Etoposide and Doxorubicin targeting Top2, validate this therapeutic strategy. These agents function as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which transforms a fleeting intermediate into a permanent DNA lesion, ultimately triggering cell death.[2][3] However, the efficacy of these established inhibitors is often curtailed by challenges such as severe side effects and the emergence of drug resistance.[4]

This guide introduces a comprehensive benchmarking workflow for a novel investigational compound, 4-Chloro-6-(methylsulfonyl)quinoline . The quinoline scaffold is a well-established pharmacophore in the development of topoisomerase inhibitors, suggesting this molecule as a promising candidate.[5][6][7] We will outline a multi-tiered experimental strategy to rigorously characterize its inhibitory potential and benchmark its performance against the gold-standard inhibitors: Camptothecin (Top1), Etoposide (Top2), and Doxorubicin (Top2). This framework is designed for researchers in oncology and drug discovery to systematically evaluate novel chemical entities.

Part 1: Rationale for Experimental Design - A Multi-tiered Approach

A robust evaluation of a potential topoisomerase inhibitor requires a logical progression from direct enzymatic assays to complex cell-based models. This approach ensures that the observed cellular effects are directly attributable to the intended mechanism of action. Our workflow is designed to answer a series of critical questions:

  • Biochemical Efficacy: Does the compound directly inhibit the catalytic activity of human topoisomerase I or II?

  • Mechanism of Action: Is it a true "poison" that stabilizes the DNA-enzyme cleavage complex, or does it inhibit catalytically?

  • Cellular Potency: Does the compound exhibit cytotoxicity against cancer cells, and at what concentration?

  • In-Cell Target Engagement: Can we confirm that the compound interacts with its topoisomerase target within a live cell to induce cleavage complexes?

The following diagram illustrates this systematic benchmarking cascade.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Data Analysis & Comparison a Topoisomerase I/II Relaxation Assay b DNA Cleavage Assay a->b Is it an inhibitor? c Cytotoxicity Profiling (MTT Assay) b->c Mechanism identified d In-Cell Target Engagement (ICE Assay) c->d Is it cytotoxic? e Comparative Analysis (IC50 Values) d->e Cellular activity confirmed start Start: Novel Compound start->a

Caption: A multi-tiered workflow for characterizing novel topoisomerase inhibitors.

Part 2: Biochemical Characterization - Direct Enzyme Interaction

The foundational step is to determine if this compound directly interacts with and inhibits purified topoisomerase enzymes.

Topoisomerase Relaxation Assay

Expertise & Causality: This assay provides the most direct evidence of enzyme inhibition. Topoisomerases relax supercoiled plasmid DNA; an effective inhibitor will prevent this relaxation.[8] We use agarose gel electrophoresis to separate the supercoiled (faster-migrating) substrate from the relaxed (slower-migrating) product, providing a clear visual readout of enzymatic activity.[8][9] Running the assay for both Top1 and Top2α is essential to determine selectivity.

  • Reaction Setup: In a 20 µL final volume, combine the following on ice:

    • 10X Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol).

    • 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).

    • Varying concentrations of this compound (or DMSO as a vehicle control). Camptothecin is used as a positive control.

    • Nuclease-free water to volume.

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase I.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate at 50°C for another 30 minutes.

  • Sample Loading: Add 3 µL of 6X DNA loading dye.

  • Electrophoresis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE buffer at 80V for 1-2 hours.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is observed as the persistence of the supercoiled DNA band.

(Note: The Topoisomerase II assay is similar but requires an ATP-containing buffer and uses kDNA as a substrate, where decatenation is the measure of activity).[9]

DNA Cleavage Assay

Expertise & Causality: This assay differentiates a catalytic inhibitor from a topoisomerase poison. Poisons trap the enzyme-DNA "cleavable complex," an intermediate where the DNA is nicked. The addition of a strong denaturant like SDS linearizes the plasmid if a single-strand break (for Top1) or double-strand break (for Top2) was stabilized, which can be visualized on a gel.[7][8] This is the hallmark mechanism of clinically successful agents like etoposide.

  • Reaction Setup: In a 20 µL final volume, combine on ice:

    • 10X Top2 Assay Buffer (containing ATP).

    • 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).

    • Varying concentrations of this compound (or DMSO control). Etoposide is used as a positive control.

    • Nuclease-free water to volume.

  • Enzyme Addition: Add 2 units of purified human Topoisomerase IIα.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add 2 µL of 10% SDS to trap the cleavage complex.

  • Protein Digestion: Add 1 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the enzyme.

  • Electrophoresis & Visualization: Proceed as with the relaxation assay. The appearance of a linear DNA band indicates the stabilization of the cleavable complex.

G cluster_0 Normal Catalytic Cycle cluster_1 Poison-Induced Arrest A Topoisomerase binds supercoiled DNA B DNA Cleavage (Transient Complex) A->B C Strand Passage & Religation B->C D Enzyme Dissociates (Relaxed DNA) C->D D->A Poison 4-Chloro-6- (methylsulfonyl)quinoline F Stabilized Cleavable Complex (DNA Break) Poison->F E Topoisomerase binds supercoiled DNA E->F G Apoptosis F->G

Caption: Mechanism of a topoisomerase poison versus the normal catalytic cycle.

Part 3: Cellular Activity - Efficacy in a Biological Context

Positive results in biochemical assays must be validated in a cellular environment to assess factors like cell permeability and off-target effects.

Cytotoxicity Profiling (MTT Assay)

Expertise & Causality: The MTT assay is a robust, colorimetric method to measure cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, primarily via mitochondrial dehydrogenases.[1] The amount of formazan produced is proportional to the number of viable cells. By testing a range of drug concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. A panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) should be used to assess the breadth of activity.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard inhibitors. Replace the media in the wells with media containing the compounds. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.

Part 4: Comparative Data Analysis

The ultimate goal of this workflow is to benchmark the novel compound against established drugs. The data generated from the described assays should be compiled for a direct, objective comparison.

Comparative IC50 Values (µM)
CompoundTargetBiochemical IC50 (Relaxation/Cleavage)Cellular IC50 (MCF-7, 72h)Cellular IC50 (A549, 72h)Cellular IC50 (HCT116, 48h)
This compound To be determinedExperimental DataExperimental DataExperimental DataExperimental Data
Camptothecin Top1~0.68~0.089~0.02Varies
Etoposide Top2~0.34~20.8 (µg/mL)~1-5~1.0
Doxorubicin Top2Varies~0.8-1.2~0.4 (µg/mL)~0.1-0.5

Note: Literature values are highly dependent on specific assay conditions and cell line passage numbers and should be used as reference points. It is crucial to run standards in parallel with the test compound.

Interpreting the Results:

  • Potency: A lower IC50 value indicates higher potency. How does the novel compound's IC50 compare to the standards?

  • Selectivity: Does the compound show preferential activity against Top1 or Top2 in biochemical assays? Does it exhibit selectivity for certain cancer cell lines?

  • Mechanism: Strong activity in the cleavage assay coupled with cellular cytotoxicity suggests a topoisomerase poison mechanism. Weak cleavage activity but strong relaxation inhibition might point to a catalytic inhibitor.

Conclusion & Future Directions

This guide provides a systematic and rigorous framework for the initial characterization and benchmarking of this compound as a potential topoisomerase inhibitor. By progressing from direct enzyme inhibition and mechanistic assays to cellular potency studies, this workflow ensures a comprehensive understanding of the compound's biological activity.

The comparative data generated will be instrumental in deciding the future of this molecule. Favorable results—such as high potency (low IC50), a clear poison-based mechanism, and a broad spectrum of activity against cancer cell lines—would strongly justify advancing the compound into more complex studies, including evaluation in drug-resistant cell lines, analysis of downstream signaling pathways (e.g., apoptosis induction), and eventual preclinical in vivo efficacy and toxicity studies.

References

  • Wikipedia. Topoisomerase inhibitor. [Link]

  • Oncohema Key. (2016). Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. [Link]

  • PubMed Central. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • Nature. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]

  • PubMed Central. (2013). Quinolones: Mechanism of Action and Resistance. [Link]

  • YouTube. (2023). Topoisomerase Inhibitors for Researchers. [Link]

  • PubMed Central. (2018). Topoisomerase Assays. [Link]

  • PubMed Central. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]

  • ASM Journals. (1990). In vitro assays used to measure the activity of topoisomerases. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (2021). (A) IC 50 values of the compounds 6d, 6f, and the control (etoposide)... [Link]

  • PubMed. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]

  • PubMed. (1991). Mechanisms of resistance to drugs that inhibit DNA topoisomerases. [Link]

  • ResearchGate. (2022). IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... [Link]

  • Inspiralis. Cleavage Assays. [Link]

  • PubMed Central. (2015). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

  • PubChem. Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. [Link]

  • PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • ResearchGate. (2021). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • ResearchGate. (2019). Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38,... [Link]

  • MDPI. (2020). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. [Link]

  • MDPI. Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • PubMed Central. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. [Link]

  • T. Horton Lab. MTT Cell Assay Protocol. [Link]

  • PubMed Central. (2015). Molecular mechanisms of etoposide. [Link]

  • Wiley Online Library. (2000). Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. [Link]

  • ResearchGate. (2021). IC50 values of the compounds against A549 (µg/mL). [Link]

  • PubMed. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. [Link]

  • Trends in Sciences. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • ResearchGate. (2014). Scatterplots of IC 50 values for etoposide (ETO) vs 7a (left) and cisplatin (CPT) vs 13a (right) against panel. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.